5-Amino-1-isopropyl-3-methylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSWHADWFJTNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920749 | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-16-9 | |
| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 5-amino-1-isopropyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isopropyl-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Amino-1-isopropyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-isopropyl-3-methylpyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the most common synthetic route, including a step-by-step experimental protocol, characterization data, and a process workflow.
Introduction
This compound is a substituted aminopyrazole that serves as a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole scaffold is a prominent feature in many pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of this compound, featuring an isopropyl group at the N1 position and a methyl group at the C3 position, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents. This guide focuses on a robust and widely applicable method for its preparation.
Synthetic Route
The most direct and efficient synthesis of this compound involves the condensation and subsequent cyclization of a β-ketonitrile with a substituted hydrazine. Specifically, the reaction between acetoacetonitrile (3-oxobutanenitrile) and isopropylhydrazine is the preferred method.
The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl of acetoacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar aminopyrazole derivatives.
Materials:
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Isopropylhydrazine (or its hydrochloride salt)
-
Ethanol (or other suitable solvent like toluene)
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Bicarbonate (for neutralization if using a salt)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve acetoacetonitrile (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add isopropylhydrazine (1.0-1.2 eq) dropwise at room temperature. If using isopropylhydrazine hydrochloride, it is necessary to add a base such as sodium bicarbonate (1.1 eq) to the reaction mixture to liberate the free hydrazine. A catalytic amount of glacial acetic acid can be added to facilitate the initial condensation.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If a salt was used, add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| Acetoacetonitrile | C₄H₅NO | 83.09 | Starting Material | 1.0 eq |
| Isopropylhydrazine | C₃H₈N₂ | 74.12 | Starting Material | 1.0 - 1.2 eq |
| This compound | C₇H₁₃N₃ | 139.20 | Product | - |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 70 - 90% (after purification) |
Table 3: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid or oil. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.3 (s, 1H, pyrazole-H), ~4.2 (septet, 1H, CH of isopropyl), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃ at C3), ~1.4 (d, 6H, CH₃ of isopropyl). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C5-NH₂), ~145 (C3-CH₃), ~95 (C4), ~50 (CH of isopropyl), ~22 (CH₃ of isopropyl), ~12 (CH₃ at C3). |
| Mass Spectrometry (ESI-MS) | m/z: 140.12 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching of NH₂), ~2970 (C-H stretching), ~1620 (N-H bending), ~1580 (C=N stretching of pyrazole ring). |
Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Proposed reaction mechanism for the formation of this compound.
Conclusion
The synthesis of this compound via the condensation of acetoacetonitrile and isopropylhydrazine is a reliable and high-yielding method. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis and characterize the final product. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive route for accessing this important synthetic intermediate.
Physicochemical Properties of 5-Amino-1-isopropyl-3-methylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-isopropyl-3-methylpyrazole is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds and established methodologies to provide a predictive framework.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are influenced by the interplay of its amino, isopropyl, and methyl substituents on the pyrazole ring.
Table 1: Summary of Predicted and Known Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Notes and Comparative Data |
| Molecular Formula | C₇H₁₃N₃ | - |
| Molecular Weight | 139.20 g/mol [1] | - |
| Appearance | Solid[1] | Pyrazole derivatives are often crystalline solids at room temperature. |
| Melting Point (°C) | Not available | For comparison, the melting point of 3-amino-5-methylpyrazole is 45-47 °C[2]. The melting point of 5-amino-1,3-dimethylpyrazole is 65-69 °C[3]. The presence of the isopropyl group may influence the crystal lattice and thus the melting point. |
| Boiling Point (°C) | Not available | For comparison, the boiling point of 3-amino-5-methylpyrazole is 213 °C at 14 mmHg[2]. Due to the potential for hydrogen bonding, a relatively high boiling point is expected. |
| Water Solubility | Not available | The amino group can participate in hydrogen bonding, which may enhance aqueous solubility. However, the isopropyl and methyl groups are lipophilic and may decrease solubility. The overall solubility will be a balance of these factors. |
| pKa | Not available | The amino group imparts basic character to the molecule. The pKa of the conjugate acid is expected to be in the range typical for arylamines, but influenced by the electronic nature of the pyrazole ring. |
| LogP (Octanol-Water Partition Coefficient) | Not available | The isopropyl and methyl groups will contribute to a higher logP value, indicating increased lipophilicity compared to unsubstituted 5-aminopyrazole. A positive logP value is anticipated. |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a fundamental indicator of purity.
Methodology: Capillary Melting Point Method [4][5][6]
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
References
An In-depth Technical Guide to 5-Amino-1-isopropyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-1-isopropyl-3-methylpyrazole, a heterocyclic amine belonging to the versatile class of 5-aminopyrazoles. This class of compounds is of significant interest to the pharmaceutical industry due to its proven track record as a scaffold in the development of potent and selective kinase inhibitors. This document covers the chemical identity, physicochemical properties, synthesis, and known biological activities of aminopyrazoles, with a focus on their potential applications in drug discovery and development. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a thorough and practical resource.
Chemical Identity and Structure
This compound is a substituted pyrazole with the following identifiers:
-
Chemical Name: this compound
-
CAS Number: 1124-16-9
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.19 g/mol
Structure:
Aminopyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold has been extensively explored for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships (SAR) of aminopyrazole derivatives. It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows. The aminopyrazole core, characterized by a pyrazole ring bearing an amino substituent, has proven to be a privileged structure in drug design, with derivatives showing potent inhibitory activity against various protein kinases and other biological targets.[1][2][3] This guide will delve into the nuances of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole regioisomers, highlighting their distinct synthetic routes and pharmacological profiles.
Synthesis of Aminopyrazole Derivatives
The synthesis of aminopyrazole derivatives can be broadly categorized based on the position of the amino group on the pyrazole ring. Various synthetic strategies have been developed to afford 3-amino, 4-amino, and 5-aminopyrazole cores, often employing multi-component reactions or classical condensation methods.
Synthesis of 3-Aminopyrazole Derivatives
A common and effective method for the synthesis of 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine.[4] This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.
Experimental Protocol: General Synthesis of 3-Aminopyrazoles
A solution of a β-ketonitrile (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol is prepared. A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction. The reaction mixture is then heated to reflux for a period of 4 to 24 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 3-aminopyrazole derivative.[5]
Synthesis of 4-Aminopyrazole Derivatives
The Knorr pyrazole synthesis is a classical and versatile method for preparing 4-aminopyrazole derivatives.[4] This approach typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, where the amino group is introduced via a precursor functional group.
Experimental Protocol: Knorr Synthesis of 4-Aminopyrazoles
The synthesis commences with the conversion of a 1,3-dicarbonyl compound to its corresponding oxime derivative. This is typically achieved by reacting the dicarbonyl compound with a nitrite source, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid or acetic acid) at room temperature.[4] The resulting oxime is then subjected to a condensation reaction with hydrazine or a substituted hydrazine. The reaction is generally carried out in a protic solvent like ethanol at room temperature or with gentle heating.[4] After the reaction is complete, the product is isolated by filtration if it precipitates, or by extraction following solvent evaporation. Purification is then performed by recrystallization or column chromatography.
Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives
A highly efficient and widely used method for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives is the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[1][6][7] This one-pot synthesis is valued for its operational simplicity and high yields.
Experimental Protocol: Multi-component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives
In a reaction vessel, the aldehyde (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (1 mmol) are combined in a suitable solvent system, such as a mixture of water and ethanol. A catalyst, which can range from a simple base to a more complex system like functionalized nanoparticles, is often added to promote the reaction.[1] The reaction mixture is then stirred at a specific temperature (e.g., 55 °C) for a duration of 15 to 30 minutes, with the reaction progress monitored by TLC.[1] Upon completion, the product is typically isolated by filtration, washed with a suitable solvent, and dried. This method often provides high yields of the desired 5-aminopyrazole-4-carbonitrile derivative with minimal need for further purification.[1][8]
Biological Activities and Therapeutic Potential
Aminopyrazole derivatives have demonstrated a remarkable range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases.
Anticancer Activity
The anticancer potential of aminopyrazole derivatives is well-documented, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines.[9] These compounds often exert their effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A primary mechanism through which aminopyrazole derivatives exhibit their anticancer effects is the inhibition of protein kinases. These enzymes play a central role in regulating cell growth, differentiation, and apoptosis, and their dysregulation is a hallmark of many cancers. Aminopyrazoles have been successfully developed as inhibitors of several key kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): Aminopyrazole-based compounds have been identified as potent inhibitors of CDKs, such as CDK2 and CDK5.[10] By inhibiting these kinases, they can induce cell cycle arrest and apoptosis in cancer cells.
-
Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is implicated in cancer progression. Aminopyrazole derivatives have been developed as selective inhibitors of p38 MAPK.
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is vital for immune responses and cell growth, and its aberrant activation is linked to various cancers. 4-Amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of JAKs.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in numerous cancers. Aminopyrazole-based inhibitors have been developed that show activity against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[12]
Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| SR-3576 | JNK3 | - | 0.007 | |
| Compound 24 | CDK2/5 | MiaPaCa-2 | < 1 | [10] |
| Compound 3f | JAK1, JAK2, JAK3 | HEL | < 0.35 | [11] |
| Compound 11b | JAKs | K562 | 0.37 | [11] |
| Compound C5 | EGFR | MCF-7 | 0.08 | [13] |
| Compound 53 | EGFR/VEGFR-2 | HepG2 | 15.98 | [9] |
| Compound 54 | EGFR/VEGFR-2 | HepG2 | 13.85 | [9] |
| Compound 43 | PI3 Kinase | MCF7 | 0.25 | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of aminopyrazole derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways. Their role as p38 MAPK inhibitors is particularly relevant in this context, as this kinase is a central regulator of pro-inflammatory cytokine production.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized aminopyrazole derivatives, a series of standardized in vitro assays are typically employed. These assays provide crucial data on the compounds' potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay is a luminescent-based method used to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test aminopyrazole compounds in an appropriate solvent, typically DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase enzyme, and the substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[14]
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15]
Western Blot Analysis for MAPK Signaling
Western blotting is a technique used to detect and quantify the expression levels of specific proteins, including their phosphorylation status, which is a key indicator of signaling pathway activation.
Protocol:
-
Cell Lysis and Protein Quantification: After treating cells with the aminopyrazole derivatives, lyse the cells to extract the total protein. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., p-p38 and total p38) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]
-
-
Detection and Analysis: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminopyrazole derivatives and a general experimental workflow.
Caption: p38 MAPK signaling pathway and the inhibitory action of aminopyrazole derivatives.
Caption: General experimental workflow for the development of aminopyrazole-based inhibitors.
Conclusion
Aminopyrazole derivatives represent a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. Their synthetic accessibility, coupled with their proven ability to potently and selectively modulate the activity of key biological targets, particularly protein kinases, ensures their continued prominence in drug discovery research. This technical guide has provided a comprehensive overview of the current landscape of aminopyrazole chemistry and biology, offering detailed protocols, comparative data, and visual aids to support ongoing and future research endeavors. The continued exploration of the chemical space around the aminopyrazole core, guided by a deeper understanding of structure-activity relationships and target engagement, holds significant promise for the development of next-generation therapies for cancer, inflammatory disorders, and other diseases.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. soc.chim.it [soc.chim.it]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. atcc.org [atcc.org]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Expanding Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to their Biological Activity
For Immediate Release
In the dynamic landscape of drug discovery and development, the pyrazole nucleus has emerged as a privileged scaffold, consistently yielding novel compounds with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of newly synthesized pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of medicinal chemistry. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the biological evaluation of these compounds.
Anticancer Activity: Targeting the Machinery of Cell Death
Novel pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.
Quantitative Anticancer Data
The a diverse array of cancer cell lines, with IC50 values often in the low micromolar range. The following table summarizes the in vitro cytotoxic activity of several recently developed pyrazole compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | K562 (Leukemia) | 0.021 | [1] |
| A549 (Lung) | 0.69 | [1] | |
| MCF-7 (Breast) | 1.7 | [1] | |
| Compound 18h | HL-60 (Leukemia) | 8.99 | [2] |
| MCF-7 (Breast) | 12.48 | [2] | |
| MDA-MB-231 (Breast) | 7.18 | [2] | |
| Compound 10b | MCF-7 (Breast) | 3.9 - 35.5 | [3] |
| Compound 13l | HCT116 (Colon) | Potent (Specific value not provided) | [4] |
| Compound 5 | HepG2 (Liver) | 13.14 | [5] |
| MCF-7 (Breast) | 8.03 | [5] | |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [3][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate solvent. Add the compounds at various concentrations to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3][6]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting cell viability against compound concentration.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
Spectroscopic Characterization of 5-Amino-1-isopropyl-3-methylpyrazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-1-isopropyl-3-methylpyrazole. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and analysis of heterocyclic compounds. This document outlines the expected spectroscopic data based on the compound's structure and provides detailed, generalized experimental protocols for key analytical techniques.
Chemical Structure
Systematic Name: 1-isopropyl-3-methyl-1H-pyrazol-5-amine
Molecular Formula: C₇H₁₃N₃
Molecular Weight: 139.20 g/mol
CAS Number: 1124-16-9
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of its functional groups and comparison with similar pyrazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 - 4.5 | Septet | 1H | -CH(CH₃)₂ |
| ~5.4 | Singlet | 1H | Pyrazole C4-H |
| ~3.5 - 4.0 (broad) | Singlet | 2H | -NH₂ |
| ~2.1 | Singlet | 3H | Pyrazole C3-CH₃ |
| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Pyrazole C5-NH₂ |
| ~148 | Pyrazole C3-CH₃ |
| ~90 | Pyrazole C4 |
| ~48 | -CH(CH₃)₂ |
| ~23 | -CH(CH₃)₂ |
| ~12 | Pyrazole C3-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amino group) |
| 2970 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1620 | Strong | N-H bend (amino group) |
| ~1580 | Medium | C=N stretch (pyrazole ring) |
| ~1500 | Medium | C=C stretch (pyrazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 124 | [M - CH₃]⁺ |
| 96 | [M - C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to act as a hydrogen bond acceptor, combined with its metabolic stability and synthetic accessibility, make it a cornerstone in the design of novel therapeutic agents.[4] Pyrazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs for a wide range of diseases, including inflammation, cancer, obesity, and erectile dysfunction.[4][5][6][7]
This technical guide provides a comprehensive overview of the therapeutic applications of substituted pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.
Anti-inflammatory Applications: Selective COX-2 Inhibition
The most prominent application of pyrazole derivatives in anti-inflammatory therapy is the selective inhibition of cyclooxygenase-2 (COX-2).[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1, which is involved in maintaining the gastric lining, and COX-2, which is induced at sites of inflammation.[10] The selective inhibition of COX-2 allows for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]
Celecoxib , a diaryl-substituted pyrazole, is a flagship example of a selective COX-2 inhibitor.[8] Its mechanism involves the binding of its polar sulfonamide side chain to a hydrophilic pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.[11][12] This selective binding prevents the conversion of arachidonic acid to prostaglandin precursors, which are key mediators of pain and inflammation.[10][11][13]
Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the mechanism of action for pyrazole-based COX-2 inhibitors like Celecoxib.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory potency of representative pyrazole derivatives.
| Compound | Target | Activity | Assay | Reference |
| Celecoxib | COX-2 | ~10-20 times more selective for COX-2 over COX-1 | In vitro enzyme assays | [11] |
| Compound 6b | Inflammation | 85.78% edema inhibition | Carrageenan-induced paw edema | [9] |
| Indomethacin (Ref.) | COX-1/COX-2 | 72.99% edema inhibition | Carrageenan-induced paw edema | [9] |
| Celebrex (Ref.) | COX-2 | 83.76% edema inhibition | Carrageenan-induced paw edema | [9] |
Anticancer Applications: Kinase Inhibition
The pyrazole scaffold is integral to the development of numerous protein kinase inhibitors, a cornerstone of targeted cancer therapy.[2][14][15] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[2] Pyrazole derivatives can be designed to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of specific kinases and blocking their phosphorylating activity.[16]
Substituted pyrazoles have been successfully developed to target a wide array of kinases, including:
-
EGFR and VEGFR-2 : Dual inhibition of these receptors is a strategy to suppress tumor growth and angiogenesis.[17][18]
-
CDKs (Cyclin-Dependent Kinases) : Inhibition of CDKs can arrest the cell cycle and induce apoptosis.[19][20]
-
BCR-ABL : A key target in chronic myeloid leukemia (CML).[2]
-
Aurora Kinases : Essential for mitotic progression, making them attractive anticancer targets.[2]
-
PI3K/AKT Pathway : A central pathway regulating cell survival and proliferation.[20]
Logical Relationship: Kinase Inhibition Mechanism
The diagram below shows the general mechanism of ATP-competitive kinase inhibition by pyrazole-based drugs.
Quantitative Data: Anticancer and Kinase Inhibitory Activity
This table presents the inhibitory concentrations (IC₅₀) of various pyrazole derivatives against cancer cell lines and specific kinases.
| Compound | Target Kinase(s) | Antiproliferative IC₅₀ | Cell Line | Reference |
| Compound 57 | DNA Binding Agent | 3.11–4.91 µM | HepG2, MCF7, HeLa | [17] |
| Compound 54 | EGFR, VEGFR-2 | 13.85 µM | HepG2 | [17] |
| Compound 9 | EGFR, VEGFR-2 | EGFR IC₅₀: 0.11 µMVEGFR-2 IC₅₀: 0.22 µM | N/A (Enzyme Assay) | [18] |
| Compound 4 | Not specified | 0.31 µM | HEPG2 | [18] |
| Compound 29 | CDK2 | 10.05 µM | HepG2 | [20] |
| Compound 43 | PI3 Kinase | 0.25 µM | MCF7 | [20] |
| Compound 46 | PIM-1 | 1.51 µM | HCT116 | [20] |
| Compound 48 | Haspin | 1.7 µM | HCT116 | [20] |
| Afuresertib (Ref.) | Akt1 | Ki: 0.08 nM | N/A (Enzyme Assay) | [2] |
| Asciminib | Bcr-Abl | 0.5 nM | N/A (Enzyme Assay) | [2] |
Other Key Therapeutic Applications
The versatility of the pyrazole scaffold extends to numerous other therapeutic areas.
-
Obesity and Metabolic Disorders : Rimonabant , a 1,5-diarylpyrazole, was developed as a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[21][22] The endocannabinoid system is involved in regulating appetite and energy balance.[22][23] By blocking CB1 receptors in the brain and peripheral tissues like adipose tissue, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic profiles, including lipid and glucose metabolism.[21][23][24] However, it was withdrawn from the market due to adverse psychiatric side effects, underscoring the complexities of targeting central nervous system pathways.[21][24]
-
Erectile Dysfunction : Sildenafil , a well-known treatment for erectile dysfunction, features a fused pyrazole ring system (a pyrazolo[4,3-d]pyrimidine).[6][25] It acts by selectively inhibiting phosphodiesterase type 5 (PDE5).[26] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[26] Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates an erection upon sexual stimulation.[26]
Signaling Pathway: CB1 Receptor Antagonism
The diagram below depicts the action of Rimonabant on the endocannabinoid system.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. ClinPGx [clinpgx.org]
- 14. mdpi.com [mdpi.com]
- 15. benthamscience.com [benthamscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 19. srrjournals.com [srrjournals.com]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 21. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Sildenafil - Wikipedia [en.wikipedia.org]
The 5-Aminopyrazole Scaffold: A Technical Guide to Early-Stage Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of early-stage research on 5-aminopyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors in oncology.
Core Synthesis Strategies
The versatility of the 5-aminopyrazole scaffold stems from several reliable synthetic routes. The most common and adaptable method involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring.[1] Variations of this approach allow for the introduction of a diverse array of substituents at various positions of the pyrazole ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.
Another prevalent synthetic strategy is the reaction of malononitrile or its derivatives with hydrazines, which typically yields 3,5-diaminopyrazoles. Furthermore, multicomponent reactions involving an aldehyde, malononitrile, and a hydrazine derivative provide an efficient one-pot synthesis for highly substituted 5-aminopyrazole-4-carbonitriles.
Biological Activities and Therapeutic Potential
5-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and most notably, anticancer properties.[2][3][4] Their efficacy in oncology is often attributed to their ability to function as ATP-competitive inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.
Anticancer Activity
The anticancer potential of 5-aminopyrazole derivatives has been extensively documented against a wide array of cancer cell lines. The tables below summarize the in vitro cytotoxic activities (IC50 values) of representative compounds.
Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| BC-7 | HeLa (Cervical) | 65.58 ± 8.40 | [5] |
| BC-7 | MeWo (Melanoma) | >200 | [5] |
| BC-7 | HepG2 (Hepatocellular) | >200 | [5] |
| Compound 1c | RPMI-8226 (Leukemia) | 48.0 | [6] |
| Compound 1c | HCT-15 (Colon) | 49.2 | [6] |
| Compound 1c | T-47D (Breast) | 33.11 | [6] |
| Compound 1d | CCRF-CEM (Leukemia) | 34.92 | [6] |
| Compound 1d | T-47D (Breast) | 25.19 | [6] |
| Compound 1e | CAKI-1 (Renal) | 32.41 | [6] |
| Compound 3a | K-562 (Leukemia) | 38.64 | [6] |
| Compound 3a | T-47D (Breast) | 44.38 | [6] |
| Compound XIII | HepG2 (Hepatocellular) | 6.57 | [7] |
| Compound XIII | HCT-116 (Colon) | 9.54 | [7] |
| Compound XIII | MCF-7 (Breast) | 7.97 | [7] |
Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| PHA-739358 | Aurora A | 13 | [8] |
| PHA-739358 | Aurora B | 79 | [8] |
| PHA-739358 | Aurora C | 61 | [8] |
| VX-680 | Aurora A | 0.7 (Ki) | [8] |
| VX-680 | Aurora B | 18 (Ki) | [8] |
| VX-680 | Aurora C | 4.6 (Ki) | [8] |
| AT9283 | Aurora A | ~3 | [9] |
| AT9283 | Aurora B | ~3 | [9] |
| Compound 6 | FGFR2 WT | <1 | [10] |
| Compound 6 | FGFR2 V564F | <1 | [10] |
| Compound 22 | CDK2 | 24 | [11] |
| Compound 22 | CDK5 | 23 | [11] |
| Compound 24 | CDK1 | 2380 | [11] |
| Compound 25 | CDK1 | 1520 | [11] |
Key Signaling Pathways Targeted by 5-Aminopyrazole Derivatives
The anticancer effects of 5-aminopyrazole scaffolds are often mediated through the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stresses and inflammatory cytokines. Its aberrant activation is implicated in various diseases, including cancer. Several 5-aminopyrazole derivatives have been identified as potent inhibitors of p38α MAPK.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common event in many cancers. Some 5-aminopyrazole derivatives have been shown to interfere with this pathway.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Several 5-aminopyrazole-based compounds have been developed as potent Aurora kinase inhibitors.[8][9][12]
Experimental Workflow: From Synthesis to Biological Evaluation
The early-stage research and development of 5-aminopyrazole-based kinase inhibitors typically follows a structured workflow.
Detailed Experimental Protocols
General Procedure for the Synthesis of 5-Aminopyrazole-4-carbonitriles
This protocol describes a typical one-pot, three-component synthesis.
-
Reaction Setup: In a round-bottom flask, combine the substituted aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture.
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., piperidine, triethylamine, or a solid-supported catalyst).
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) and recrystallize from a suitable solvent system to afford the pure 5-aminopyrazole-4-carbonitrile derivative.
In Vitro Kinase Inhibition Assay (p38α MAPK - ADP-Glo™ Format)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Compound Preparation: Prepare serial dilutions of the 5-aminopyrazole test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup: In a 384-well white plate, add the test compound or DMSO (for controls).
-
Add the p38α kinase and a suitable substrate (e.g., ATF2 peptide) in the kinase buffer.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for ATP for the p38α kinase.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment.
-
Cell Treatment: Treat intact cells with the 5-aminopyrazole compound or vehicle control (DMSO) and incubate for a defined period (e.g., 1-3 hours) to allow for compound uptake.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization and therefore, target engagement.[1][13][14][15][16]
Conclusion
The 5-aminopyrazole scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of potent and selective kinase inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the potential of this remarkable heterocyclic system in their drug discovery endeavors. Further research focusing on the optimization of lead compounds, elucidation of detailed mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of 5-aminopyrazole derivatives into clinically effective therapies.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemicals. Its derivatives exhibit a vast spectrum of biological activities, leading to their use in blockbuster drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. This technical guide provides a comprehensive overview of the seminal discoveries and the historical development of pyrazole synthesis, offering detailed experimental protocols for core methodologies, quantitative data for comparative analysis, and mechanistic diagrams to elucidate the foundational chemical transformations.
The Dawn of Pyrazole Chemistry: Knorr's Landmark Synthesis
The history of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr discovered that the reaction of ethyl acetoacetate with phenylhydrazine did not yield the expected product. Instead, he isolated a new heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone. This serendipitous discovery marked the first synthesis of a substituted pyrazole derivative and laid the groundwork for what is now famously known as the Knorr Pyrazole Synthesis .
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This robust and versatile method remains one of the most common and straightforward routes to polysubstituted pyrazoles.[2] A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products, the ratio of which is influenced by reaction conditions and the steric and electronic nature of the substrates.[2]
Logical Workflow for the Knorr Pyrazole Synthesis
References
An In-depth Technical Guide to 5-Amino-1-isopropyl-3-methylpyrazole
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 5-Amino-1-isopropyl-3-methylpyrazole, a heterocyclic amine with applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N₃ | |
| Molecular Weight | 139.1982 g/mol | |
| CAS Number | 1124-16-9 | |
| Appearance | Solid | |
| Synonyms | 1-isopropyl-3-methyl-1H-pyrazol-5-amine, 2-Isopropyl-5-methyl-2H-pyrazol-3-ylamine, 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and analysis of pyrazole derivatives, which can be adapted for this compound.
Synthesis of Substituted 5-Aminopyrazoles:
A general and widely applicable method for the synthesis of 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a hydrazine derivative. For the specific synthesis of this compound, isopropylhydrazine would be reacted with acetoacetonitrile.
-
Reaction Scheme: Isopropylhydrazine + Acetoacetonitrile → this compound
-
Reagents and Solvents:
-
Isopropylhydrazine hydrochloride or sulfate
-
Acetoacetonitrile (3-oxobutanenitrile)
-
A base such as sodium acetate or triethylamine
-
An alcohol solvent like ethanol or methanol
-
-
Procedure:
-
Dissolve isopropylhydrazine salt and a base in ethanol.
-
Add acetoacetonitrile to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Structural Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide definitive structural information.
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aminoprotons, the pyrazole ring proton, the isopropyl methine and methyl protons, and the methyl protons on the pyrazole ring. The splitting patterns (multiplicity) and integration values of these signals would confirm the connectivity.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the isopropyl group, and the methyl group.
Visualized Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.
Methodological & Application
Application Notes and Protocols: 5-Amino-1-isopropyl-3-methylpyrazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-isopropyl-3-methylpyrazole is a versatile heterocyclic building block that serves as a valuable scaffold in the synthesis of potent and selective kinase inhibitors. Its substituted pyrazole core is a bioisostere of adenine, enabling it to effectively target the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on the development of Rearranged during Transfection (RET) kinase inhibitors.
Application Notes
The primary application of this compound in kinase inhibitor synthesis is its use as a precursor for the construction of more complex heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This fused ring system is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The N1-isopropyl and C3-methyl substituents of the starting pyrazole can be strategically utilized to modulate solubility, metabolic stability, and to probe the hydrophobic pockets within the kinase active site.
A key therapeutic target for inhibitors derived from this scaffold is the RET proto-oncogene, a receptor tyrosine kinase. Activating mutations and fusions of RET are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid carcinomas. The development of selective RET inhibitors is therefore a significant focus in oncology drug discovery.
One notable example is the synthesis of 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, a highly specific RET kinase inhibitor. This compound has demonstrated potent activity against both wild-type and mutant forms of RET kinase, along with excellent metabolic stability.
Quantitative Data Summary
The following table summarizes the in vitro activity of a selective RET kinase inhibitor synthesized from a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| 15l | Wild-type RET | 44 | Ba/F3-WT RET growth suppression | [1] |
| 15l | RET (V804M gatekeeper mutant) | 252 | Ba/F3-V804M RET growth suppression | [1] |
Signaling Pathway: RET Kinase
Constitutive activation of the RET receptor tyrosine kinase, through mutations or gene fusions, leads to the downstream activation of several signaling pathways that promote cell proliferation, survival, and differentiation.[2][3] Key among these are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[2][3][4] Selective RET inhibitors act by blocking the ATP-binding site of the RET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream oncogenic signals.
Caption: Simplified RET signaling pathway and the inhibitory action of a pyrazole-based inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles (General Procedure)
This protocol outlines a general one-flask method for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, which can be adapted for this compound.
Materials:
-
5-Aminopyrazole derivative (e.g., this compound)
-
N,N-dimethylformamide (DMF)
-
Phosphorus tribromide (PBr₃) or Phosphorus oxychloride (POCl₃)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To a solution of the 5-aminopyrazole (1 equivalent) in DMF, add PBr₃ (3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to 60 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
In a separate flask, add HMDS (3 equivalents) to an anhydrous solvent.
-
Cool the HMDS solution to 0 °C and add the Vilsmeier reagent mixture from step 2 dropwise.
-
Heat the resulting mixture to reflux (70-80 °C) and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-d]pyrimidine.
Caption: General workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine core.
Protocol 2: Kinase Inhibition Assay (General Procedure)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics, particularly for RET-driven cancers. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development.
References
- 1. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Pyrazole-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental protocols and application notes for the design and development of pyrazole-based therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[4][5][6] This guide will cover key aspects of the drug discovery pipeline, from initial synthesis and computational design to in vitro and in vivo evaluation.
Rationale for Pyrazole-Based Drug Design
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This structure possesses unique physicochemical properties that contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][7] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility.[1] Furthermore, the nitrogen atoms can participate in hydrogen bonding, a crucial interaction for drug-target binding.[1] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and other drug-like properties.[8]
Experimental Workflows
The development of novel pyrazole-based drugs follows a structured workflow, integrating computational and experimental methodologies.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrevlett.com [chemrevlett.com]
The Versatility of 5-Amino-1-isopropyl-3-methylpyrazole in the Synthesis of Fused Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-isopropyl-3-methylpyrazole is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. Its unique structural features, including a nucleophilic amino group and adjacent nitrogen atoms within the pyrazole ring, make it an ideal precursor for the construction of a wide array of fused heterocyclic systems. These resulting scaffolds, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[4,3-d]pyrimidines, are of significant interest in drug discovery due to their diverse and potent biological activities. Many derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and kinase inhibiting agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocycles utilizing this compound as the key starting material.
Applications in Fused Heterocycle Synthesis
This compound serves as a versatile synthon for the creation of bicyclic and polycyclic heterocyclic compounds through various cyclocondensation reactions. The amino group at the C5 position readily reacts with a range of electrophilic partners, leading to the formation of a new fused ring.
Key Fused Heterocyclic Systems Synthesized:
-
Pyrazolo[3,4-b]pyridines: These are typically synthesized through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones.[3][4] The reaction proceeds via a condensation mechanism to form the fused pyridine ring.
-
Pyrazolo[1,5-a]pyrimidines: This class of compounds can be prepared by reacting 5-aminopyrazoles with β-ketoesters or enaminones.[5] The regioselectivity of the cyclization is a key aspect of this synthesis.
-
Pyrazolo[4,3-d]pyrimidines: These purine bioisosteres are of particular interest in medicinal chemistry, especially as kinase inhibitors.[6] Their synthesis often involves the reaction of a functionalized 5-aminopyrazole with a pyrimidine precursor or through a multi-step sequence starting from a pyrazole with a cyano group at the 4-position.
The general synthetic approach involves the nucleophilic attack of the 5-amino group on an electrophilic carbon, followed by an intramolecular cyclization and dehydration or elimination to afford the aromatic fused heterocycle.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrazolo[4,3-d]pyrimidine Derivative
This protocol is adapted from the synthesis of potent cyclin-dependent kinase inhibitors and illustrates the construction of a pyrazolo[4,3-d]pyrimidine core.[6]
Reaction Scheme:
Caption: Synthesis of a pyrazolo[4,3-d]pyrimidine core.
Materials:
-
5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A mixture of 5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10 volumes) is heated to reflux (approximately 190-210 °C) for 8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then dried.
-
The crude solid is suspended in ethanol and acidified with a few drops of concentrated HCl.
-
The mixture is heated to reflux for 1 hour, then cooled.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield the hydrochloride salt of the product.
-
For the free base, the hydrochloride salt is dissolved in water and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel to afford the pure 1-Isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Amino-1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile | Formamide | 1-Isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | None | 190-210 | 8 | 75-85 |
Protocol 2: General Synthesis of Pyrazolo[3,4-b]pyridines via Reaction with a β-Diketone
This protocol outlines a general method for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds.[3]
Reaction Scheme:
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid (15 volumes), acetylacetone (1.1 eq) is added.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 1-Isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Acetylacetone | 1-Isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine | Glacial Acetic Acid | Reflux | 4-6 | 80-90 |
Signaling Pathways and Logical Relationships
The synthesis of fused heterocycles from this compound can be visualized as a convergent process where the pyrazole core is annulated with a second heterocyclic ring. The following diagram illustrates the general synthetic pathways.
Caption: Synthetic pathways to fused heterocycles.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a fused heterocycle derived from this compound.
Caption: General experimental workflow.
Conclusion
This compound is a cornerstone building block for the efficient synthesis of medicinally relevant fused pyrazole heterocycles. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile precursor. The continued investigation into the reactivity of this aminopyrazole and the biological evaluation of its derivatives will undoubtedly lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. preprints.org [preprints.org]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: The Versatile 5-Aminopyrazole Scaffold in Medicinal Chemistry
The 5-aminopyrazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent structural features, including multiple sites for substitution and the capacity for forming crucial hydrogen bonds, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] This has led to the discovery and development of 5-aminopyrazole-based compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][5]
Therapeutic Applications and Mechanisms of Action
Oncology: A significant area of application for 5-aminopyrazoles is in the development of anticancer agents. These compounds have been shown to target various components of cell signaling pathways that are often dysregulated in cancer.
-
Kinase Inhibition: Many 5-aminopyrazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]
-
Cyclin-Dependent Kinases (CDKs): The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of CDKs, making it an effective scaffold for designing CDK inhibitors.[3] For instance, AT7519, an aminopyrazole-based compound, has been investigated in clinical trials for cancer therapy.[3]
-
Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a highly selective, non-covalent BTK inhibitor, is a clinically approved drug for the treatment of mantle cell lymphoma.[7][8] It demonstrates potent inhibition of both wild-type BTK and its C481 substitution mutants.[1][9]
-
Fibroblast Growth Factor Receptor (FGFR): Aminopyrazole-based inhibitors have been developed to covalently target a cysteine residue in the P-loop of FGFR, showing activity against both wild-type and gatekeeper mutant versions of the enzyme.[9]
-
Inflammation: The 5-aminopyrazole scaffold is also prominent in the design of anti-inflammatory agents.
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade in the cellular response to stress and inflammation.[10] 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, thereby blocking the production of pro-inflammatory cytokines like TNF-α.[6] The diaryl urea-containing 5-aminopyrazoles, for example, stabilize a conformation of the kinase that is incompatible with ATP binding.
Other Therapeutic Areas: The versatility of the 5-aminopyrazole core has led to its exploration in other therapeutic areas as well.
-
Antimicrobial and Antiviral Activity: Certain fused pyrazole derivatives originating from 5-aminopyrazoles have demonstrated antibacterial, antifungal, and antiviral properties.[1][5]
-
Neurodegenerative Diseases: Due to their kinase inhibitory properties, some 5-aminopyrazole analogs have been investigated for their potential in treating neurodegenerative disorders.[3]
-
Antioxidant Activity: Several 5-aminopyrazole derivatives have been shown to possess radical scavenging and antioxidant properties.[4][11]
Quantitative Data on Biological Activity
The following tables summarize the in vitro anticancer and anti-inflammatory activities of selected 5-aminopyrazole derivatives from various studies.
Table 1: In Vitro Anticancer Activity of 5-Aminopyrazole Derivatives (IC50/GI50 in µM)
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7a | HepG2 | 6.1 ± 1.9 | [12] |
| 7b | HepG2 | 7.9 ± 1.9 | [12] |
| Compound 1g | SK-BR-3 | 14.4 | [7] |
| Compound 105 | MIAPaCa-2 | 0.13 - 0.7 | [] |
| Compound 105 | MCF-7 | 0.13 - 0.7 | [] |
| Compound 105 | HeLa | 0.13 - 0.7 | [] |
| Compound 24 | Pancreatic Cancer Cell Lines | Potent Inhibition | [3] |
| 43a | HeLa, MCF-7, HCT-116 | Significant Activity | [5] |
| 45h | HeLa, MCF-7, HCT-116 | Significant Activity | [5] |
Table 2: In Vitro Anti-inflammatory and Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives
| Compound ID | Target | Bioactivity Metric | Potency | Reference |
| Pirtobrutinib | BTK | IC50 | 3.2 nM | [1] |
| Pirtobrutinib | BTK C481S | IC50 | 1.4 nM | [1] |
| Compound 2j | p38α MAP Kinase | Cellular Potency (TNFα) | Excellent | 4 |
| BIRB 796 | p38α MAPK | Kd | 0.1 nM | [10] |
| AA6 | p38 MAP Kinase | IC50 | 403.57 ± 6.35 nM | [14] |
| 4a-g derivatives | p38α MAPK | % Inhibition at 10 µM | Varied | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 5-aminopyrazole derivatives.
General Synthesis of 5-Aminopyrazoles
The most common method for synthesizing the 5-aminopyrazole core involves the condensation of a β-ketonitrile with a hydrazine.[2]
Protocol 1: Synthesis of a 3,4-Diaryl-5-Aminopyrazole [6]
-
Initiation: A solution of the appropriate β-ketonitrile (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol) is prepared.
-
Reaction: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 4-12 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the desired 5-aminopyrazole. Further purification can be achieved by recrystallization or column chromatography if necessary.
References
- 1. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Pyrazolo[3,4-d]pyrimidines Utilizing 5-Aminopyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 5-aminopyrazole precursors. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and is a core component of numerous compounds with diverse biological activities, including potent inhibitors of protein kinases, making them valuable targets in drug discovery, particularly for oncology.
Introduction
Pyrazolo[3,4-d]pyrimidines are a versatile class of fused heterocyclic compounds that have garnered substantial attention due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with the ATP-binding sites of various enzymes, notably protein kinases, leading to the modulation of cellular signaling pathways. Consequently, derivatives of this scaffold have been extensively explored as therapeutic agents, particularly as inhibitors of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy.[1][2][3][4][5] The use of readily available 5-aminopyrazoles as starting materials offers a convergent and efficient approach to construct the pyrazolo[3,4-d]pyrimidine core. This document outlines several robust synthetic strategies, provides detailed experimental protocols for key transformations, and summarizes relevant quantitative data to aid researchers in the synthesis and development of novel pyrazolo[3,4-d]pyrimidine derivatives.
Synthetic Strategies
Several synthetic routes have been developed to access pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. The choice of a particular method often depends on the desired substitution pattern on the final molecule and the availability of starting materials. Key strategies include:
-
One-Flask Synthesis: This approach offers high efficiency and atom economy by combining multiple reaction steps in a single reaction vessel without the need for isolation of intermediates. A notable one-flask method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a coupling agent like phosphorus tribromide (PBr₃), followed by heterocyclization promoted by hexamethyldisilazane (HMDS).[6]
-
Microwave-Assisted Three-Component Synthesis: This modern synthetic approach utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. A practical three-component method involves the one-pot reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines to afford 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[7][8][9]
-
Multi-Step Synthesis for Trisubstituted Derivatives: To achieve specific substitution patterns, particularly at the N-1, C-4, and C-6 positions, multi-step synthetic sequences are often employed. These routes typically involve the initial formation of a pyrazolo[3,4-d]pyrimidinone core, followed by functionalization at various positions.
Quantitative Data Summary
The following table summarizes quantitative data for selected synthetic routes to provide a comparative overview of their efficiency.
| Route | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reaction Time | Reference |
| One-Flask Synthesis | 5-amino-1,3-diphenylpyrazole | 1. PBr₃, DMF, 60 °C2. Hexamethyldisilazane, 70-80 °C | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 91% | 4-7 h | [6] |
| Microwave-Assisted Three-Component | Methyl 5-amino-1H-pyrazole-4-carboxylate, Trimethyl orthoformate, Aniline | Microwave irradiation, 160 °C | 3-Phenylamino-5H-pyrazolo[3,4-d]pyrimidin-4-one | 75% | 55 min | [7][8] |
| Multi-Step Synthesis (Example) | 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile | 1. Formamide, reflux2. POCl₃, reflux3. Hydrazine hydrate, reflux | 4-Hydrazinyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine | High | Multiple steps |
Experimental Protocols
Protocol 1: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol is adapted from a reported one-flask procedure and is a representative example of this efficient synthetic strategy.[6]
Materials:
-
5-amino-1,3-diphenylpyrazole
-
Phosphorus tribromide (PBr₃)
-
N,N-Dimethylformamide (DMF)
-
Hexamethyldisilazane (HMDS)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of 5-amino-1,3-diphenylpyrazole (1.0 equivalent) in DMF (2 mL), add PBr₃ (~3.0 equivalents) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 1.0–2.0 hours. Monitor the reaction progress by TLC.
-
After completion of the initial reaction, add HMDS (3.0 equivalents) to the reaction mixture.
-
Increase the temperature to 70–80 °C and reflux for 3.0–5.0 hours, continuing to monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol is based on a microwave-assisted, one-pot, three-component reaction, which is a rapid and efficient method for generating a library of pyrazolo[3,4-d]pyrimidin-4-ones.[7][8][9]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative
-
Trimethyl orthoformate
-
Primary amine (e.g., aniline)
-
Microwave synthesis reactor
-
Microwave-safe reaction vial with a stirrer bar
Procedure:
-
In a microwave-safe reaction vial, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 equivalent), trimethyl orthoformate (1.2 equivalents), and the primary amine (1.1 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 55 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture. Isolate the solid product by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Signaling Pathways and Biological Context
Pyrazolo[3,4-d]pyrimidines exert their biological effects by inhibiting key enzymes in cellular signaling cascades. Two prominent examples are the VEGFR-2 and CDK2 signaling pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][3][4] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. They typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes: The Role of 5-Amino-1-isopropyl-3-methylpyrazole as a Synthetic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-1-isopropyl-3-methylpyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive amino group and a stable pyrazole core, makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems. These resulting compounds, particularly pyrazolo[3,4-d]pyrimidines, are recognized as bioisosteres of purines and frequently exhibit potent biological activities. This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate, with a focus on the preparation of Cyclin-Dependent Kinase (CDK) inhibitors.
Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds targeting key enzymes in cell signaling pathways. A common and efficient method to construct this bicyclic system is through the cyclocondensation of a 5-aminopyrazole derivative.
Synthetic Workflow: One-Flask Vilsmeier-Haack Cyclization
A highly efficient method for synthesizing pyrazolo[3,4-d]pyrimidines is the one-flask reaction involving a Vilsmeier-Haack type formylation followed by cyclization with an amine source. This approach minimizes intermediate isolation steps, improving overall yield and efficiency.[1][2]
Experimental Protocol: Synthesis of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol is adapted from established methods for the cyclization of 5-aminopyrazoles with nitriles to form the pyrimidine ring. The reaction proceeds via an initial condensation followed by intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Acetonitrile (solvent and reactant)
-
Concentrated Sulfuric Acid (catalyst)
-
Ethanol
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a solution of this compound (e.g., 1.39 g, 10 mmol) in acetonitrile (30 mL), add concentrated sulfuric acid (0.5 mL) dropwise with stirring in an ice bath.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold water (100 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
Recrystallize the crude product from ethanol to yield the pure 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Dry the final product under vacuum.
Data Presentation: Representative Product Characterization
The following table presents typical characterization data for a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative, adapted from similar reported structures.[3][4]
| Compound | Formula | MW | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (m/z) |
| 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | C12H10N4O | 226.24 | 2.44 (s, 3H, CH3), 7.74 (s, 1H, pyrazole CH), 7.3-7.6 (m, 5H, Ar-H), 12.3 (s, 1H, NH) | 20.9 (CH3), 108.3 (C-3a), 121.0-129.5 (Ar-C), 137.6 (C-1'), 142.1 (C-3), 142.9 (C-7a), 154.6 (C-6), 160.9 (C=O) | 226 (M+) |
| 6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | C13H12N4O | 240.26 | 1.29 (t, 3H, CH3), 2.74 (q, 2H, CH2), 7.73 (s, 1H, pyrazole CH), 7.3-7.6 (m, 5H, Ar-H), 12.4 (s, 1H, NH) | 10.6 (CH3), 26.4 (CH2), 108.2 (C-3a), 121.0-129.5 (Ar-C), 137.6 (C-1'), 142.1 (C-3), 142.8 (C-7a), 155.6 (C-6), 161.0 (C=O) | 240 (M+) |
Application 2: Development of Cyclin-Dependent Kinase (CDK) Inhibitors
Derivatives of 5-aminopyrazoles are potent inhibitors of CDKs, which are master regulators of the cell cycle and transcription.[5][6] Dysregulation of CDK activity is a hallmark of cancer, making them a prime therapeutic target.[7] Specifically, CDK7 plays a crucial dual role in activating other cell cycle CDKs (like CDK2, CDK4/6) and in regulating transcription by phosphorylating RNA Polymerase II (Pol II).[8][9]
Signaling Pathway: Mechanism of CDK7 Inhibition
Inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors. They bind to the kinase domain of CDK7, preventing the phosphorylation of its key substrates. This leads to a dual blockade of cell cycle progression and transcription, ultimately inducing apoptosis in cancer cells.[8][10]
Data Presentation: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the inhibitory activity of representative pyrazolo[3,4-d]pyrimidine compounds against the CDK2/cyclin A2 enzyme and their cytotoxic effects on various human cancer cell lines.[6] The data demonstrates the potent and specific activity that can be achieved from this scaffold.
| Compound ID | Target Enzyme IC50 (µM) | \multicolumn{3}{c|}{Antiproliferative Activity IC50 (nM)} | | :--- | :---: | :---: | :---: | :---: | | | CDK2/cyclin A2 | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | | Compound 14 | 0.057 | 45 | 6 | 48 | | Compound 15 | 0.119 | 46 | 7 | 48 | | Compound 13 | 0.081 | 97 | 99 | 90 | | Sorafenib (Ref.) | 0.184 | 144 | 176 | 19 |
This compound is a highly valuable and versatile synthetic intermediate. Its application extends from the straightforward synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines to the development of potent and selective enzyme inhibitors for therapeutic use. The protocols and data presented herein underscore its importance for researchers in medicinal chemistry and drug development, providing a solid foundation for the creation of novel anticancer agents and other bioactive molecules.
References
- 1. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various methods for the N-alkylation of aminopyrazoles, a critical transformation in the synthesis of pharmaceutically active compounds. The protocols and data presented are intended to guide researchers in selecting the most suitable method for their specific needs, considering factors such as regioselectivity, substrate scope, and reaction conditions.
Introduction
N-alkylated aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs and clinical candidates. The regioselective introduction of alkyl groups onto the pyrazole nitrogen atoms (N1 and N2) is a key challenge that significantly impacts the biological activity of the resulting molecules. This document outlines several common and advanced methods for N-alkylation, providing comparative data and detailed experimental procedures.
Methods for N-Alkylation of Aminopyrazoles
Several methods have been developed for the N-alkylation of aminopyrazoles, each with its own advantages and limitations. The choice of method often depends on the desired regioselectivity, the nature of the alkylating agent, and the functional group tolerance of the substrate.
Base-Mediated N-Alkylation
This is the most traditional and widely used method for N-alkylation. It involves the deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on an alkylating agent. The regioselectivity of this reaction is influenced by several factors, including the nature of the base, solvent, temperature, and the steric and electronic properties of the substituents on the pyrazole ring.[1][2]
General Reaction Scheme:
Caption: Base-mediated N-alkylation of aminopyrazoles.
Table 1: Comparison of Bases in N-Alkylation of 3-Aminopyrazole with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 1:1.5 | 85 |
| 2 | NaH | THF | 25 | 4 | 2.3:1 | 92 |
| 3 | Cs₂CO₃ | CH₃CN | 60 | 8 | 1:2 | 88 |
| 4 | t-BuOK | THF | 25 | 6 | 3:1 | 75 |
Experimental Protocol: N1-Alkylation of 3-Aminopyrazole using NaH
-
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of 3-aminopyrazole (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1- and N2-alkylated products.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylation, often proceeding under milder conditions and avoiding the use of strong bases.[3][4][5][6] Trichloroacetimidates, activated by a Brønsted or Lewis acid, serve as the alkylating agents. The regioselectivity is often governed by steric factors, with the alkyl group being introduced at the less hindered nitrogen atom.[3][4]
General Reaction Scheme:
Caption: Acid-catalyzed N-alkylation using trichloroacetimidates.
Table 2: N-Alkylation of 3-Methyl-5-phenyl-1H-pyrazole with Phenethyl Trichloroacetimidate [3]
| Catalyst | Solvent | Temperature (°C) | Time (h) | N1-Yield (%) | N2-Yield (%) | N1:N2 Ratio |
| CSA | DCE | 25 | 4 | 40 | 16 | 2.5:1 |
Experimental Protocol: Acid-Catalyzed N-Alkylation [3]
-
To a round-bottom flask charged with the aminopyrazole (1.0 mmol) and the trichloroacetimidate (1.0 mmol), add camphorsulfonic acid (CSA, 0.2 mmol).
-
Place the flask under an argon atmosphere.
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to obtain the N-alkylated products.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of aminopyrazoles with a wide range of primary and secondary alcohols under mild, neutral conditions.[7][8][9][10][11] This method is particularly useful for introducing functionalized alkyl groups. The reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.
General Workflow:
Caption: General workflow for Mitsunobu N-alkylation.
Table 3: Mitsunobu N-Alkylation of 4-Nitro-1H-pyrazole [7]
| Alcohol | Reagents | Solvent | Yield of N1-alkylated product (%) |
| Ethanol | DIAD, PPh₃ | THF | 85 |
| Isopropanol | DEAD, PPh₃ | THF | 78 |
| Benzyl alcohol | DIAD, PPh₃ | Dioxane | 90 |
Experimental Protocol: Mitsunobu N-Alkylation of 4-Nitropyrazole [7]
-
Dissolve 4-nitropyrazole (1.0 mmol) and the alcohol (1.2 mmol) in anhydrous THF (10 mL).
-
Add triphenylphosphine (PPh₃, 1.5 mmol) to the solution.
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-alkylated product.
Reductive Amination
Reductive amination provides an indirect method for the N-alkylation of the exocyclic amino group of aminopyrazoles. This two-step, one-pot process involves the formation of an imine or enamine intermediate by reacting the aminopyrazole with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.[12][13][14][15][16]
Logical Relationship of Reductive Amination Steps:
Caption: Logical steps in reductive amination.
Table 4: Reductive Amination of 3-Amino-5-methylpyrazole
| Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 88 |
| Acetone | NaBH₃CN | MeOH | 75 |
| Cyclohexanone | NaBH(OAc)₃ | THF | 82 |
Experimental Protocol: Reductive Amination
-
To a solution of the aminopyrazole (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., DCE, MeOH, 10 mL), add acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[17][18][19][20][21] This technique is applicable to various N-alkylation methods, including base-mediated reactions.
Table 5: Microwave-Assisted N-Alkylation of Isatin (as an example of a related N-heterocycle) [20]
| Alkyl Halide | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | DMF | 150 | 5 | 85 |
| Benzyl bromide | Cs₂CO₃ | NMP | 200 | 3 | 92 |
| n-Butyl bromide | K₂CO₃ | DMF | 150 | 10 | 78 |
Experimental Protocol: Microwave-Assisted N-Alkylation
-
In a microwave-safe vessel, combine the aminopyrazole (1.0 mmol), alkyl halide (1.1 mmol), and a base (e.g., K₂CO₃, 1.3 mmol).
-
Add a minimal amount of a high-boiling point solvent (e.g., DMF, NMP) to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (e.g., 120 °C, 100 W, 10-30 min).[17]
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by chromatography.
Conclusion
The N-alkylation of aminopyrazoles is a fundamental transformation in the synthesis of many biologically active molecules. The choice of the appropriate method depends on the specific substrate, the desired regioselectivity, and the available laboratory resources. This guide provides a starting point for researchers to explore and optimize the N-alkylation of their aminopyrazole scaffolds. For novel substrates, it is recommended to screen a variety of conditions to achieve the desired outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. gctlc.org [gctlc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 17. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods for Pyrazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their prevalence in blockbuster drugs such as Celebrex highlights the importance of efficient and versatile synthetic methodologies. This document provides detailed application notes and experimental protocols for key catalytic methods in pyrazole synthesis, designed to be a practical resource for researchers in organic synthesis and medicinal chemistry. The methods covered range from classical acid-catalyzed reactions to modern transition-metal-catalyzed and organocatalytic approaches.
Knorr Pyrazole Synthesis and its Catalytic Variants
The Knorr synthesis, first reported in 1883, is a robust and widely used method for constructing the pyrazole ring.[2][3] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] While the reaction can proceed without a catalyst, it is typically accelerated by acids.[4] Modern variations employ a range of catalysts to improve yields, shorten reaction times, and enhance regioselectivity.[1]
General Reaction Mechanism
The reaction begins with the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2] This is followed by intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable aromatic pyrazole ring.[2] When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[2][5] The choice of catalyst and reaction conditions can influence this selectivity.[2]
Catalytic Systems
Several catalysts have been developed to promote the Knorr synthesis, offering milder conditions and improved efficiency. These include Lewis acids like lithium perchlorate and nano-ZnO, as well as Brønsted acids.[1]
| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| Glacial Acetic Acid | Ethyl acetoacetate | Phenylhydrazine | Reflux, 1 hour | Not specified | [2] |
| Nano-ZnO | Ethyl acetoacetate | Phenylhydrazine | Controlled | 95 | [1][3] |
| Lithium Perchlorate | Acetylacetone | 2,4-Dinitrophenylhydrazine | Not specified | Not specified | [1] |
| None (room temp) | 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, RT | 59-98 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) using Acetic Acid Catalyst [2]
-
Reaction Setup : In a suitable reaction vessel, cautiously add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2]
-
Heating : Heat the reaction mixture under reflux for 1 hour.[2]
-
Isolation : Cool the resulting syrup in an ice bath.[2]
-
Purification : Recrystallize the crude product from a minimal amount of ethanol to obtain the pure pyrazolone.[2]
Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles [1][3]
-
Reaction Setup : In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), phenylhydrazine (1 equivalent), and a catalytic amount of nano-ZnO.
-
Reaction : Stir the mixture under controlled conditions (e.g., room temperature or gentle heating) for the specified time (typically short).
-
Work-up : After completion of the reaction (monitored by TLC), the catalyst can be filtered off. The filtrate is then concentrated, and the product is purified by crystallization or column chromatography.
Transition-Metal-Catalyzed Pyrazole Synthesis
Transition metals, particularly copper and palladium, have emerged as powerful catalysts for pyrazole synthesis, enabling novel reaction pathways such as C-H activation and cycloadditions.[1][6]
Copper-Catalyzed Aerobic C-H Functionalization
A notable method involves the copper-catalyzed aerobic oxidative C(sp²)-H amination of hydrazones to form pyrazoles.[6][7] This approach avoids the need for pre-functionalized substrates.[6]
| Catalyst System | Substrate | Conditions | Yield (%) | Reference |
| Cu(OAc)₂/O₂/DABCO | Aryl hydrazones | DMSO, 100 °C | 62-92 | [6] |
| CuOTf/O₂ | β,γ-unsaturated hydrazones | Not specified | Not specified | [8] |
| CuI | α,β-alkynic hydrazones | Triethylamine | Not specified | [9] |
Protocol 3: Copper-Catalyzed Aerobic Synthesis of Pyrazoles from Hydrazones [6]
-
Reaction Setup : To a reaction tube, add the aryl hydrazone (1.0 equiv), Cu(OAc)₂ (10 mol%), and DABCO (30 mol%).
-
Solvent Addition : Add DMSO as the solvent.
-
Reaction : Seal the tube and place it under an atmosphere of O₂ (1 atm). Heat the mixture at 100 °C for the required time.
-
Work-up : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Other Transition-Metal-Catalyzed Methods
-
Silver-Catalyzed Cycloaddition : Silver triflate (AgOTf) catalyzes the reaction between trifluoromethylated ynones and hydrazines to yield 3-CF₃-pyrazoles with high regioselectivity and yields up to 99%.[1]
-
Palladium-Catalyzed C-H Activation : Palladium catalysts can be used for intramolecular C-H activation to construct complex fused pyrazole systems.[10][11]
-
Ruthenium-Catalyzed Dehydrogenative Coupling : Ru₃(CO)₁₂ combined with an NHC-diphosphine ligand catalyzes the reaction of 1,3-diols with arylhydrazines.[12]
Organocatalytic Pyrazole Synthesis
Organocatalysis offers a metal-free alternative for pyrazole synthesis, often proceeding under mild conditions with high regioselectivity.[13]
Amine-Catalyzed [3+2] Cycloaddition
Secondary amines can catalyze the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates.[13] This method is notable for its operational simplicity and the use of an inexpensive catalyst.[13]
| Catalyst | Substrate 1 | Substrate 2 | Conditions | Regioselectivity | Reference |
| Secondary Amines | Carbonyl compounds | Diazoacetates | Room Temperature | High | [13] |
Protocol 4: Organocatalyzed [3+2] Cycloaddition for Pyrazole Synthesis [13]
-
Reaction Setup : In a vial, dissolve the carbonyl compound (e.g., β-ketoester, 1.2 equiv) and the diazoacetate (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂).
-
Catalyst Addition : Add the secondary amine catalyst (e.g., pyrrolidine, 20 mol%).
-
Reaction : Stir the reaction mixture at room temperature until the diazo compound is consumed (monitored by TLC).
-
Purification : Concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel.
Multicomponent Synthesis of Pyrazoles
Multicomponent reactions (MCRs) are highly efficient, allowing for the construction of complex molecules in a single step from multiple starting materials.[14] This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.[14]
Iodine-Catalyzed Three-Component Synthesis
Molecular iodine can catalyze the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild, transition-metal-free conditions.[1][14]
Protocol 5: Iodine-Catalyzed One-Pot Synthesis of Sulfonated Pyrazoles [1][14]
-
Reaction Setup : To a reaction vessel, add the 1,3-diketone (1.0 equiv), sulfonyl hydrazide (1.2 equiv), sodium sulfinate (1.5 equiv), and molecular iodine (I₂, 20 mol%).
-
Solvent and Base : Add a suitable solvent (e.g., DMSO) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction : Stir the mixture at a specified temperature (e.g., 80 °C) for several hours.
-
Work-up : Upon completion, cool the reaction, add water, and extract with an organic solvent.
-
Purification : Wash the organic layer with sodium thiosulfate solution to remove excess iodine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Conclusion
The synthesis of pyrazoles has been significantly advanced through the development of diverse catalytic methods. From the foundational Knorr synthesis to modern transition-metal-catalyzed C-H activations and multicomponent reactions, chemists now have a powerful toolkit to construct this important heterocyclic scaffold. The choice of method will depend on the desired substitution pattern, substrate availability, and desired reaction conditions. The protocols and data provided herein serve as a practical guide for researchers to implement these catalytic strategies in their own synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Multi-Component Reactions Involving 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various multi-component reactions (MCRs) centered around the versatile 5-aminopyrazole scaffold. These reactions are of significant interest in medicinal chemistry and drug discovery due to their efficiency in generating diverse heterocyclic libraries, many of which are precursors to potent therapeutic agents.
Introduction to 5-Aminopyrazoles in MCRs
5-Aminopyrazoles are privileged building blocks in organic synthesis, particularly in the realm of MCRs. Their bifunctional nature, possessing both a nucleophilic amino group and reactive ring carbon and nitrogen atoms, allows for the rapid construction of complex fused heterocyclic systems. These scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are core structures in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The atom economy and procedural simplicity of MCRs make them an attractive and sustainable approach for the synthesis of novel chemical entities for drug discovery pipelines.
I. Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines is a prominent application of MCRs involving 5-aminopyrazoles. These compounds are known to exhibit a range of biological activities, including acting as kinase inhibitors. A common and effective method involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or a β-ketoester.
Application Notes:
Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways. For instance, certain derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (MAPK), both of which are implicated in cancer cell proliferation and inflammatory responses, respectively.[1][2][3] The modular nature of the three-component synthesis allows for the systematic variation of substituents on the pyrazolo[3,4-b]pyridine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Microwave-assisted synthesis has been shown to significantly accelerate these reactions and improve yields.[4]
Quantitative Data Summary:
| 5-Aminopyrazole Derivative | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 5-Amino-3-phenyl-1H-pyrazole | Aromatic aldehydes | Malononitrile | Acetic acid | Reflux | 72-80 | [5] |
| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | p-Substituted β-ketonitriles | Acetic acid | Microwave irradiation | High | [4] |
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | Aromatic aldehydes | Benzoyl acetonitriles | Not specified | Not specified | Good | [2] |
| 5-Aminopyrazole | Arylaldehydes | Cyclic ketones | Acetic acid/TFA | 80-140 °C | 72-80 | [5] |
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles
This protocol is a generalized procedure based on the reaction between a 5-aminopyrazole, an aromatic aldehyde, and malononitrile.
Materials:
-
5-Amino-3-substituted-1H-pyrazole (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Glacial acetic acid (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-amino-3-substituted-1H-pyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add glacial acetic acid (10 mL) to the flask.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is then purified by recrystallization from ethanol to afford the pure pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Visualization:
Caption: Three-component synthesis of pyrazolo[3,4-b]pyridines.
II. Synthesis of Pyrazolo[1,5-a]pyrimidines
Another important class of fused heterocycles derived from 5-aminopyrazoles are the pyrazolo[1,5-a]pyrimidines. These are often synthesized through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.
Application Notes:
Pyrazolo[1,5-a]pyrimidines are considered purine bioisosteres and have garnered significant attention in drug discovery for their potential as kinase inhibitors, particularly targeting pathways involved in cancer.[6][7] For example, derivatives of this scaffold have been investigated as selective PI3Kδ inhibitors.[7] The synthetic versatility allows for the introduction of a wide range of functional groups, facilitating the development of structure-activity relationships for lead optimization. Microwave-assisted and solvent-free conditions have been successfully employed to synthesize these compounds efficiently.[8]
Quantitative Data Summary:
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 3-Amino-1H-pyrazole | Diethyl malonate | EtONa | Reflux, 24h | 89 | [7] |
| NH-5-Aminopyrazoles | β-Enaminones | None | Microwave, 180°C, 2 min | 88-97 | [8] |
| 5-Aminopyrazoles | Acetylacetone | Glacial acetic acid | Reflux | Not specified | [7] |
| 5-Aminopyrazole | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Aqueous ethanol | Ambient temperature | Good | [9] |
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a general method for the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.
Materials:
-
5-Amino-1H-pyrazole (1.0 mmol)
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 mmol)
-
Glacial acetic acid (15 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 5-amino-1H-pyrazole (1.0 mmol) in glacial acetic acid (15 mL).
-
Add the β-dicarbonyl compound (1.1 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours, with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice (50 g) with gentle stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure pyrazolo[1,5-a]pyrimidine.
-
Confirm the structure of the product using analytical methods like NMR, MS, and IR spectroscopy.
Visualization:
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 5-Amino-1-isopropyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the chemical functionalization of the pyrazole ring in 5-Amino-1-isopropyl-3-methylpyrazole. This versatile scaffold is a key building block in the development of novel therapeutics, particularly kinase inhibitors. The following sections detail common functionalization reactions, including electrophilic substitution at the C4-position and cross-coupling reactions, providing researchers with the necessary information to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies.
Introduction to the Reactivity of this compound
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. In the case of this compound, the amino group at the C5 position is a strong activating group, while the methyl group at C3 is a weakly activating group. The isopropyl group at the N1 position provides steric bulk and influences the solubility of the molecule.
The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, with the C4 position being the most favorable site for substitution.[1][2] This is due to the electronic effects of the ring nitrogen atoms. The amino group at C5 further activates the ring towards electrophilic substitution. Common functionalizations at the C4-position include halogenation, nitration, and acylation.
I. Electrophilic Halogenation at the C4-Position
Halogenated pyrazoles are valuable intermediates for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions.
Experimental Protocol: Bromination
This protocol describes the bromination of this compound at the C4-position using N-bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Halogenation
The following table provides representative data for the halogenation of aminopyrazole derivatives. Yields for this compound are expected to be in a similar range.
| Halogenating Agent | Product | Typical Yield (%) |
| NBS | 4-Bromo-5-amino-1-isopropyl-3-methylpyrazole | 85-95 |
| NCS | 4-Chloro-5-amino-1-isopropyl-3-methylpyrazole | 80-90 |
| NIS | 4-Iodo-5-amino-1-isopropyl-3-methylpyrazole | 80-90 |
II. Suzuki-Miyaura Cross-Coupling of 4-Halo-5-amino-1-isopropyl-3-methylpyrazole
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C4-position of the pyrazole ring.[3][4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-5-amino-1-isopropyl-3-methylpyrazole with an arylboronic acid.[6]
Materials:
-
4-Bromo-5-amino-1-isopropyl-3-methylpyrazole (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 4-Bromo-5-amino-1-isopropyl-3-methylpyrazole, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring. For conventional heating, 80-100 °C for 12-24 hours is typical. For microwave heating, 120-150 °C for 10-30 minutes can be employed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes expected yields for the Suzuki-Miyaura coupling of 4-bromo-5-amino-1-isopropyl-3-methylpyrazole with various arylboronic acids, based on data from similar substrates.[6]
| Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 5-Amino-1-isopropyl-3-methyl-4-phenylpyrazole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | 5-Amino-4-(4-methoxyphenyl)-1-isopropyl-3-methylpyrazole | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 8 | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | 5-Amino-1-isopropyl-3-methyl-4-(4-(trifluoromethyl)phenyl)pyrazole | XPhos Pd G2 (3) | Cs₂CO₃ | t-Amyl alcohol | 100 | 16 | 78 |
III. Acylation of the 5-Amino Group
Acylation of the 5-amino group is a common transformation to introduce a variety of functional groups and to synthesize amide derivatives, which are prevalent in many bioactive molecules.[7][8][9]
Experimental Protocol: N-Acylation
This protocol outlines a standard method for the N-acylation of this compound using an acyl chloride.[10]
Materials:
-
This compound (1.0 equivalent)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Base (e.g., pyridine or triethylamine) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base dropwise.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Quantitative Data for N-Acylation
The table below shows representative data for the acylation of aminopyrazoles.
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl Chloride | N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide | 85-95 |
| Benzoyl Chloride | N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide | 80-90 |
| Isobutyryl Chloride | N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isobutyramide | 82-92 |
Application in Drug Discovery: Kinase Inhibitors
Functionalized 5-aminopyrazole derivatives are prominent scaffolds in the design of kinase inhibitors for cancer therapy. For instance, derivatives of 5-amino-1-isopropyl-pyrazole-4-carboxamide have been identified as potent and selective RET kinase inhibitors.[11][12] The functionalization of the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Signaling Pathway Inhibition
The diagram below illustrates a simplified signaling pathway where a functionalized this compound derivative acts as a kinase inhibitor, blocking downstream signaling and inhibiting cancer cell proliferation.
Caption: Kinase inhibition by a functionalized pyrazole.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a functionalized this compound derivative.
Caption: General synthetic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for 5-Amino-1-isopropyl-3-methylpyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Amino-1-isopropyl-3-methylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and versatile method for synthesizing 5-aminopyrazoles, including this compound, is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] In this specific case, the reaction would involve acetoacetonitrile (cyanoacetone) or its alkali metal salt and isopropylhydrazine.
Q2: What are the key reaction parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the choice of reactants (free base or salt form of hydrazine), solvent, reaction temperature, pH, and the method of product isolation. Careful control of these parameters is crucial for achieving high yields and purity.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions can include the formation of regioisomers, incomplete cyclization leading to hydrazone intermediates, and potential ring-opening of the pyrazole under strongly basic conditions.[2] The choice of reaction conditions, particularly the nature of the hydrazine (substituted or unsubstituted), can influence the regioselectivity of the cyclization.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of reactant consumption and product formation over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reactants: Stability issues with cyanoacetone. 2. Suboptimal Reaction Temperature: Temperature too low for efficient cyclization or too high leading to decomposition. 3. Incorrect pH: pH not in the optimal range for the condensation and cyclization steps. 4. Inefficient Stirring: Poor mixing of reactants, especially in heterogeneous mixtures. | 1. Use a freshly prepared or commercially available stabilized form of cyanoacetone, or its more stable alkali metal salt.[3] 2. Optimize the reaction temperature. A typical range is between 30°C and 100°C when using an aqueous medium.[3] For other solvents, reflux temperature is often employed. 3. If using a hydrazinium salt in an aqueous medium, adjust the pH to a range of 1 to 2 with an acid like HCl.[3] 4. Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reactants.[4] |
| Formation of Impurities or Side Products | 1. Presence of Water: Water can sometimes interfere with the reaction or promote side reactions. 2. Isomer Formation: Depending on the specific β-ketonitrile and hydrazine used, the formation of regioisomers (e.g., 3-aminopyrazoles) is possible. 3. Oxidation: The pyrazole ring is generally stable to oxidation, but side chains can be susceptible.[5] | 1. If water is detrimental to your specific reaction conditions, consider using an organic solvent and removing water formed during the reaction via azeotropic distillation with a suitable entrainment agent like toluene or xylene.[3] 2. The regioselectivity is often controlled by the reaction mechanism. The reaction of β-ketonitriles with hydrazines typically yields 5-aminopyrazoles.[1] Careful analysis (e.g., NMR) is required to confirm the isomer. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected to be an issue. |
| Difficult Product Isolation | 1. Product is an Oil: The final product may not crystallize easily. 2. Emulsion Formation during Extraction: Difficult separation of aqueous and organic layers. 3. Crystallization Issues: Difficulty in obtaining a pure crystalline product. | 1. If the product is an oil, purification by vacuum distillation is a common method.[3][4] 2. The addition of brine (saturated NaCl solution) can help to break emulsions during work-up. 3. After initial purification, attempt recrystallization from a suitable solvent system. If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride) by adding a mineral acid may facilitate crystallization and isolation.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common methods for aminopyrazole synthesis. Optimization may be required.
Materials:
-
Acetoacetonitrile (Cyanoacetone) or Sodium Cyanoacetone
-
Isopropylhydrazine or Isopropylhydrazine hydrochloride
-
Solvent (e.g., Ethanol, Toluene, Water)
-
Acid or Base for pH adjustment (if necessary, e.g., HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve isopropylhydrazine (or its salt) in the chosen solvent.
-
Reactant Addition: Slowly add a solution of acetoacetonitrile (or its salt) in the same solvent to the flask with vigorous stirring. Control the rate of addition to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for a period determined by reaction monitoring (e.g., 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration.
-
If the product is in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization, column chromatography, or vacuum distillation.
-
Note: If using sodium cyanoacetone and an organic solvent like toluene, an inorganic salt (e.g., NaCl) will precipitate. After the reaction, water can be removed by azeotropic distillation. The addition of a lower alcohol like ethanol can help to precipitate the salt, which can then be filtered off.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Aminopyrazole Synthesis
| Reactants | Solvent | Temperature | Typical Yield | Reference |
| Sodium Cyanoacetone, Hydrazinium monohydrochloride | Toluene/Water | 30°C, then azeotropic distillation | 71% (for 3-amino-5-methylpyrazole) | [3] |
| β-Cyanoethylhydrazine | Ethanol/Sulfuric Acid | 88-90°C | 93-99% (for 3(5)-aminopyrazole) | [4] |
| β-Ketonitriles, Hydrazines | Varies | Varies | Generally good to excellent | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Unit 4 Pyrazole | PDF [slideshare.net]
Technical Support Center: Purification of Aminopyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with aminopyrazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of aminopyrazole derivatives, offering potential causes and suggested solutions.
Issue 1: Difficulty in Separating Regioisomers (e.g., 3-aminopyrazoles vs. 5-aminopyrazoles)
-
Possible Cause: The synthesis of aminopyrazoles from monosubstituted hydrazines can lead to the formation of a mixture of regioisomers due to the two non-equivalent nitrogen atoms in the hydrazine, which can both participate in the cyclization reaction.[1][2] The ratio of these isomers is highly dependent on reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.[1]
-
Suggested Solutions:
-
Reaction Optimization: Before scaling up, perform small-scale trials to find the optimal solvent, catalyst, and temperature to maximize the regioselectivity for your specific substrates.[1]
-
For 5-aminopyrazoles (Thermodynamic Control): Use a non-polar solvent like toluene and a catalytic amount of a protic acid such as acetic acid, and heat the reaction to reflux.[1]
-
For 3-aminopyrazoles (Kinetic Control): Employ a strong base like sodium ethoxide in a polar aprotic solvent such as ethanol at a low temperature (e.g., 0°C).[1]
-
-
Chromatographic Separation: If a mixture of isomers is unavoidable, column chromatography is a common and effective method for separation.[3][4][5] The choice of stationary and mobile phases is crucial and depends on the specific properties of the isomers. High-performance liquid chromatography (HPLC) can provide excellent separation for analytical and preparative purposes.[6][7]
-
Crystallization: Fractional crystallization can sometimes be employed to separate isomers if they have sufficiently different solubilities in a particular solvent system.
-
Logical Relationship for Isomer Separation Strategy
Caption: Decision workflow for obtaining pure aminopyrazole isomers.
Issue 2: Presence of Uncyclized Hydrazone Intermediates in the Final Product
-
Possible Cause: Incomplete cyclization during the synthesis can lead to the isolation of the stable hydrazone intermediate.[1] This may be due to insufficient reaction time, temperature, or the use of a non-optimal catalyst.
-
Suggested Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials and the intermediate hydrazone.[3]
-
Extended Reaction Time/Increased Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature to promote the final cyclization step.
-
Acid/Base Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid) or base can sometimes facilitate the cyclization process.[1]
-
Issue 3: High Levels of Residual Palladium Catalyst in the Final Product
-
Possible Cause: Aminopyrazole derivatives, particularly those with additional nitrogen-containing heterocycles, can act as strong ligands, forming stable complexes with palladium catalysts.[8][9] This chelation makes the removal of the catalyst by simple filtration challenging.
-
Suggested Solutions:
-
Adsorption onto Scavengers: Use solid-supported scavenger resins with a high affinity for palladium, such as those containing thiol, amine, or triazine functional groups.[8][10] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then removed by filtration.
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[8][11] However, it can sometimes lead to the loss of the desired product due to non-specific adsorption.[8][9]
-
Filtration through Celite®: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[8][10]
-
Crystallization with Additives: In some cases, crystallization in the presence of additives like N-acetylcysteine or thiourea can help to keep the palladium in the mother liquor.[9]
-
Experimental Workflow for Palladium Removal
Caption: General workflow for palladium removal using scavengers.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminopyrazoles?
A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:
-
β-Ketonitriles: These react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][12]
-
α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group, also react with hydrazines to form aminopyrazoles.[2]
Q2: How can I confirm the regiochemistry of my aminopyrazole product?
A2: Unambiguous determination of the regioisomer is crucial. While routine NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structure elucidation.[1] Techniques like 1H-15N HMBC can be powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for absolute structural proof.[1]
Q3: My aminopyrazole derivative appears to be unstable during purification. What can I do?
A3: Some aminopyrazole derivatives can be less stable than others, particularly certain 3-amino isomers.[1]
-
Minimize Purification Time: Purify the crude product as quickly as possible after the reaction is complete.
-
Avoid Harsh Conditions: Be mindful of prolonged exposure to high temperatures or strong acids/bases during purification, as this can lead to decomposition or the formation of byproducts like pyrazolo[1,5-a]pyrimidines.[1]
-
Assess Metabolic Stability: For drug development purposes, it's important to assess the metabolic stability of your compounds. In vitro assays using human liver microsomes can provide valuable information on their susceptibility to metabolism.[13]
Q4: What are some common side products to look out for in aminopyrazole synthesis?
A4: Besides the undesired regioisomer, other common side products can include:
-
Uncyclized Hydrazone Intermediates: As mentioned in the troubleshooting guide, these can be present if the cyclization is incomplete.[1]
-
Acetylated Aminopyrazoles: If acetic acid is used as a solvent at high temperatures, N-acetylation of the amino group can occur.[1]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[1][14][15]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Loading | Advantages | Disadvantages |
| Thiol-based Silica Scavengers | 5-10 wt% | High affinity and selectivity for palladium.[8] | Higher cost compared to activated carbon. |
| Activated Carbon | 5-10 wt% | Cost-effective, readily available.[8][11] | Can cause product loss due to non-specific adsorption.[8][9] |
| Triamine-based Scavengers | 5-10 wt% | Effective for various palladium species. | May require optimization of conditions (temperature, time).[8] |
| Crystallization with Additives | Varies | Can be effective for certain compounds. | Risk of co-crystallization of the palladium-product complex.[9] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of Aminopyrazole Derivatives
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude aminopyrazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyrazole derivative.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., THF, Toluene).[9]
-
Addition of Activated Carbon: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[8]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[8][9] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[9]
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[9]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.[9]
-
Analysis: Analyze the purified product using a suitable analytical technique (e.g., ICP-MS) to confirm the removal of the palladium catalyst.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. moravek.com [moravek.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Technical Support Center: Pyrazole Synthesis from β-Ketonitriles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazoles from β-ketonitriles. This resource addresses common side products and offers solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of pyrazoles from β-ketonitriles and substituted hydrazines?
A1: The most prevalent side products are regioisomers. When an unsymmetrically substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is used, the reaction can yield a mixture of two isomeric pyrazoles: the N1-substituted 3-aminopyrazole and the N1-substituted 5-aminopyrazole.[1] The formation of these isomers is a significant challenge as their ratio is highly dependent on reaction conditions.[1]
Q2: How can I control the regioselectivity of the reaction to favor one isomer over the other?
A2: The regioselectivity can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[1]
-
Kinetic Control: This is typically achieved at lower temperatures and with a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol). These conditions favor the formation of the less stable intermediate, which rapidly cyclizes to the 3-aminopyrazole isomer.[1] The reaction under kinetic control is often faster.
-
Thermodynamic Control: Higher temperatures (refluxing in a neutral or weakly acidic solvent like ethanol or acetic acid) favor the formation of the more stable intermediate, which leads to the 5-aminopyrazole isomer.[1] This pathway allows for the equilibration of intermediates to the most stable form before cyclization.
Q3: I've observed an unexpected product with a higher molecular weight. What could it be?
A3: Under certain conditions, particularly acidic conditions (e.g., using nitric acid as a catalyst), a fused heterocyclic compound, 4,7-dihydropyrazolo[3,4-b]pyridine-5-nitrile, can be formed as an unexpected side product instead of the expected aminopyrazole.[2] This occurs through a more complex reaction cascade.
Q4: My reaction is clean, but the yield is low. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate.
-
Poor quality of reagents: Impurities in the β-ketonitrile or hydrazine can lead to side reactions.
-
Formation of stable intermediates: In some instances, the intermediate hydrazone may be stable and not cyclize efficiently under the given conditions. Adding a dehydrating agent or increasing the temperature might be necessary.[3]
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Mixture of Isomers | NMR or LC-MS analysis shows two products with the same mass. | Lack of regioselectivity due to reaction conditions not favoring either kinetic or thermodynamic control. | To favor the 3-aminopyrazole (kinetic product) , use a strong base like sodium ethoxide in ethanol at a low temperature (0 °C to room temperature). To favor the 5-aminopyrazole (thermodynamic product) , reflux the reaction in a neutral or slightly acidic solvent like ethanol or acetic acid.[1] |
| Unexpected Fused Product | A product with a significantly higher molecular weight is isolated. | The use of strong acidic catalysts (e.g., concentrated nitric acid) can promote a cascade reaction leading to pyrazolo[3,4-b]pyridines.[2] | Avoid strong mineral acids as catalysts if the aminopyrazole is the desired product. Use a milder acid catalyst like acetic acid or conduct the reaction under neutral or basic conditions. |
| Low Yield | Starting material is consumed, but the desired product is isolated in low quantities. | Inefficient cyclization of the hydrazone intermediate. | Increase the reaction temperature or add a catalytic amount of a protic acid (like acetic acid) to facilitate the cyclization and dehydration step. |
Quantitative Data on Regioselectivity
The ratio of 3-aminopyrazole to 5-aminopyrazole is highly dependent on the substituents on the hydrazine and the reaction conditions. The following table provides illustrative examples.
| Hydrazine | β-Ketonitrile | Reaction Conditions | Ratio (3-amino : 5-amino) | Reference |
| Methylhydrazine | 3-Oxobutanenitrile | EtOH, reflux | Minor : Major | General observation |
| Methylhydrazine | 3-Oxobutanenitrile | NaOEt, EtOH, 0°C | Major : Minor | [1] |
| Phenylhydrazine | 3-Oxo-3-phenylpropanenitrile | EtOH, reflux | 1 : 1 | [1] |
| p-Methoxyphenylhydrazine | 3-Oxo-3-phenylpropanenitrile | NaOEt, EtOH, 0°C | 78 : 22 | [1] |
| Cyclohexylhydrazine | 3-Oxo-3-phenylpropanenitrile | EtOH, reflux | >1 : 99 | [1] |
| tert-Butylhydrazine | 3-Oxo-3-phenylpropanenitrile | NaOEt, EtOH, 0°C | 95 : 5 | [1] |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable 5-aminopyrazole isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1.0 eq) in ethanol (0.2-0.5 M).
-
Reagent Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution. If the hydrazine is a salt (e.g., hydrochloride), add one equivalent of a base like triethylamine to liberate the free hydrazine.
-
Reaction: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the mixture to reflux (typically 78 °C for ethanol) and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is designed to favor the formation of the less stable 3-aminopyrazole isomer.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C.
-
Reagent Addition: To the cold sodium ethoxide solution, slowly add a solution of the β-ketonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted hydrazine (1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
References
troubleshooting regioselectivity in the synthesis of substituted pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges, particularly concerning regioselectivity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing this outcome?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis.[1][2] The regiochemical outcome is primarily governed by a combination of the following factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the reaction pathway, potentially favoring the formation of one regioisomer over the other.[1][2]
-
Solvent Choice: The solvent can significantly influence the reaction's regioselectivity.[3]
Q2: How can I improve the regioselectivity of my reaction to favor a specific pyrazole isomer?
A2: Controlling regioselectivity is key to ensuring the efficient synthesis of the desired product. Here are several strategies to improve the outcome:
-
Solvent Optimization: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[3][4][5][6] These non-nucleophilic solvents can enhance the electrophilicity of one carbonyl group through hydrogen bonding, leading to a more selective initial attack by the hydrazine.[3]
-
Temperature Control: Adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which may favor the formation of a single isomer.
-
Catalyst Selection: The choice of an appropriate acid or base catalyst can steer the reaction towards a specific pathway.[7]
-
Strategic Choice of Starting Materials: When possible, selecting symmetrical 1,3-dicarbonyl compounds will circumvent the issue of regioselectivity altogether. For unsymmetrical starting materials, carefully consider the steric and electronic properties of the substituents to predict and favor the desired outcome.
Q3: What are the standard methods for separating and characterizing pyrazole regioisomers?
A3: If a mixture of regioisomers is unavoidable, several techniques can be employed for their separation and characterization:
-
Separation: The most common method for separating pyrazole regioisomers is silica gel column chromatography.[8][9] The choice of eluent is critical and often requires careful optimization. Recrystallization can also be an effective purification method if the isomers have sufficiently different solubilities.
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying regioisomers.[8][10] Techniques such as 1H NMR, 13C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the structure of each isomer.[8] X-ray crystallography provides unambiguous structural determination of a single regioisomer if suitable crystals can be obtained.[10]
Troubleshooting Poor Regioselectivity
The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.
Caption: A logical workflow for troubleshooting regioselectivity.
Data on Solvent Effects on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The two possible regioisomers are denoted as A and B.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 15:85 | [3] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [3] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [3] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | 50:50 | [3] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 90:10 | [3] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | >99:1 | [3] |
Note: Isomer A corresponds to the N-substituted nitrogen being adjacent to R¹, and Isomer B corresponds to it being adjacent to R².
Knorr Pyrazole Synthesis Reaction Pathway
The diagram below illustrates the two competing pathways in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, leading to the formation of two possible regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 5-Aminopyrazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of 5-aminopyrazole compounds. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-aminopyrazole compounds?
A1: The primary degradation pathways for 5-aminopyrazole compounds are oxidation, hydrolysis, and photodegradation.
-
Oxidation: This is a significant pathway where the pyrazole ring or the amino group can be oxidized. This can lead to complex reactions, including dimerization to form pyrazole-fused pyridazines and pyrazines through C-H/N-H bond coupling, or even oxidative ring-opening to yield 1,2-diaza-1,3-diene derivatives.[1][2] The presence of a free amino group at the C5 position is often crucial for these reactions.[1]
-
Hydrolysis: Susceptibility to hydrolysis is a key stability concern and is typically evaluated under acidic and basic conditions as part of forced degradation studies.[3][4] While the pyrazole ring itself is generally stable, substituents on the ring can be susceptible to hydrolysis.[5]
-
Photodegradation: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV or visible light can induce degradation, making photostability testing essential.[6][7] The specific degradation pathway depends on the substituents and the light wavelength.[8]
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes. Forced degradation studies typically include thermal stress to assess the intrinsic stability of the molecule.[9][10]
Q2: What factors influence the stability of 5-aminopyrazole compounds?
A2: Several factors can influence the stability of 5-aminopyrazoles:
-
pH: The stability of the compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolytic degradation.[10]
-
Temperature: Higher temperatures generally increase the rate of all degradation reactions.[9]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation reactions.[6]
-
Oxidizing Agents: The presence of oxygen or other oxidizing agents (e.g., peroxides) can promote oxidative degradation.[3][11]
-
Structural Features: The type and position of substituents on the pyrazole ring can significantly impact stability. For example, bulky groups near a labile site can offer steric hindrance, improving metabolic stability, while certain functional groups may be more susceptible to enzymatic degradation.[12]
Q3: How should 5-aminopyrazole compounds be stored to minimize degradation?
A3: To minimize degradation, 5-aminopyrazole compounds should be stored in a cool, dark, and dry place. It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and moisture. For solutions, using degassed solvents and protecting them from light is advisable.
Q4: What are the common degradation products observed during stability studies?
A4: Common degradation products arise from the primary degradation pathways. Oxidative stress can lead to dimers or ring-cleaved products.[1][2] Hydrolysis may result in the cleavage of amide, ester, or other labile functional groups attached to the pyrazole core. Photodegradation can result in complex rearrangements or cleavage of the molecule.[8] Characterization of these products is typically performed using LC-MS/MS and NMR.[4][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 5-aminopyrazole compounds.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a stored sample. | The compound is degrading under the current storage conditions. | 1. Verify storage conditions (temperature, light exposure, atmosphere). Store at a lower temperature, protect from light, and consider storing under an inert gas. 2. Perform a forced degradation study to intentionally generate and identify potential degradants.[3] 3. Use LC-MS to get the mass of the unknown peaks and propose potential structures.[13] |
| Inconsistent or decreasing activity in biological assays over time. | The compound is unstable in the assay medium (e.g., buffer, cell culture medium). | 1. Perform a stability study of the compound directly in the assay medium at the relevant concentration and temperature. 2. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound. 3. Prepare fresh stock solutions for each experiment if instability is confirmed. |
| Solid compound changes color (e.g., turns yellow or brown) upon storage. | This is often a visual indicator of oxidation or photodegradation. | 1. Immediately transfer the compound to a container protected from light (e.g., amber vial). 2. Purge the container with an inert gas like argon or nitrogen before sealing. 3. Store in a desiccator in a cool environment. |
| Poor mass balance in forced degradation studies (sum of parent and degradants is <95%). | Degradation may be producing non-UV active compounds, volatile compounds, or compounds that are not eluting from the HPLC column. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 2. Modify the HPLC gradient to ensure all compounds are eluted. 3. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradants. |
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential to understand a compound's stability profile.[6][7] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can adequately separate the degradants from the parent compound.[10] The table below presents illustrative data for a hypothetical 5-aminopyrazole compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 12% | Hydrolyzed side chain product |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 18% | Hydrolyzed side chain product, Ring-opened product |
| Oxidation | 3% H₂O₂ | 12 hours | 25 °C | 15% | Oxidative dimer, N-oxide |
| Thermal | Dry Heat | 48 hours | 80 °C | 8% | Minor oxidative and hydrolytic products |
| Photolytic | ICH Q1B Option 2 | N/A | 25 °C | 11% | Photorearranged isomer |
Experimental Protocols
Protocol: Forced Degradation Study for a 5-Aminopyrazole Compound
Objective: To investigate the degradation of a 5-aminopyrazole compound under various stress conditions as recommended by ICH guidelines.[9]
Materials:
-
5-Aminopyrazole compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate or acetate)
-
HPLC system with UV or PDA detector, and preferably a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the 5-aminopyrazole compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C.
-
Withdraw aliquots at various time points.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points and analyze directly.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80 °C.
-
Place a solution of the compound (in a suitable solvent) in an oven at 60 °C.
-
Analyze samples after 24 and 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Keep a control sample protected from light (wrapped in aluminum foil) under the same conditions.
-
Analyze the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Quantify the parent compound and determine the percentage of degradation.
-
Use LC-MS/MS to identify the mass and fragmentation patterns of the major degradation products.[4]
-
Visualizations
Logical Relationships and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low yields in the Knorr pyrazole synthesis
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a specific focus on overcoming low yields. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to support your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Knorr pyrazole synthesis, offering explanations and actionable solutions.
Q1: My reaction yield is low or the reaction is not going to completion. What are the primary causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2] Impurities can lead to side reactions that consume starting materials and complicate purification.[1] Hydrazine derivatives can degrade over time; using a fresh or recently purified reagent is highly recommended.[1]
-
Optimize Reaction Stoichiometry: While a 1:1 molar ratio is standard, a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1] However, be aware that excess hydrazine can make purification more difficult.
-
Evaluate Reaction Conditions:
-
pH Control: The pH of the reaction medium is critical. Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[3][4] However, highly acidic conditions can promote side reactions.[3] For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[3][5] The optimal pH may need to be determined empirically for your specific substrates.[3]
-
Temperature and Time: While many Knorr syntheses are exothermic and proceed quickly, less reactive substrates may require heating.[3][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and ensure all starting material has been consumed.[1][3]
-
Solvent Choice: The choice of solvent (e.g., ethanol, acetic acid, propanol) can significantly influence the reaction rate and outcome.[3][5]
-
-
Formation of Stable Intermediates: In some cases, a stable hydroxylpyrazolidine intermediate may form but fail to readily dehydrate to the final pyrazole.[2][6] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[2]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1][7] Regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[1][6]
Strategies to Improve Regioselectivity:
-
Solvent Modification: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[2][8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]
-
pH Adjustment: The pH can influence the site of the initial hydrazine attack.[2] Under acidic conditions, the reaction mechanism may be altered, potentially favoring one regioisomer over the other.[2][3]
-
Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine has been suggested as a potential method to influence the regioisomeric ratio.[6]
Q3: Why is my reaction mixture turning a deep yellow or red color?
Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][3][9] This is often attributed to the formation of colored impurities from the hydrazine starting material or oxidative side processes.[1][3]
Troubleshooting Steps:
-
Add a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts.[1][3] Adding one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the acid and lead to a cleaner reaction profile.[3][9]
-
Use an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that arise from oxidative processes.[3]
-
Purification: Colored impurities can often be removed during workup. Washing the crude product with a non-polar solvent like toluene may help remove some coloration before further purification steps like recrystallization or column chromatography.[3][9]
Data Presentation: Reaction Yields
The selection of reagents and conditions significantly impacts the yield of the Knorr pyrazole synthesis. The following table summarizes typical yields reported for various hydrazine reagents.
| Hydrazine Reagent | Key Features & Applications | Typical Solvent/Catalyst | Typical Yield (%) | Citations |
| Hydrazine Hydrate | Synthesizes N-unsubstituted pyrazoles. Highly reactive. | Ethanol or Acetic Acid | 66 - 95% | [10] |
| Phenylhydrazine | Introduces a phenyl group at the N1 position. | Ethanol or Acetic Acid | 79 - 95% | [10] |
| Hydrazine Hydrate | Reaction with 2-(alkylthio-2-cyanoethenyl)pyrroles. | Not specified | 85 - 95% | [11] |
Note: Yields are highly dependent on the specific 1,3-dicarbonyl substrate and optimized reaction conditions.
Experimental Protocols
The following protocols provide generalized methodologies for the Knorr synthesis. They are intended as a starting point and may require optimization for different substrates.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[12]
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone from a β-ketoester (e.g., ethyl benzoylacetate) and hydrazine hydrate.[13]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a suitable round-bottom flask or vial, mix the ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[13]
-
Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid to the mixture.[5][13]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[12][13]
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).[12][13]
-
Work-up: Once the reaction is complete, add water (e.g., 10 mL) to the hot reaction mixture with stirring.[5]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for approximately 30 minutes to facilitate product precipitation.[13]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[5][13] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Pyrazole using a Hydrazine Salt
This protocol describes a typical synthesis using a hydrazine salt and a β-diketone, incorporating a base to neutralize the acid.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Sodium Acetate (1.0 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound, phenylhydrazine hydrochloride, and sodium acetate in ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.[2]
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in the Knorr pyrazole synthesis.
General Reaction Mechanism and Key Control Points
Caption: General mechanism of the Knorr synthesis highlighting key control points.
Problem-Solution Relationship Map
Caption: A map connecting common problems in the Knorr synthesis to their respective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. name-reaction.com [name-reaction.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Separation of Regioisomers in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the separation of pyrazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrazole regioisomers important?
The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3] Different regioisomers can possess distinct physical, chemical, and biological properties.[1] For applications in pharmaceuticals and materials science, isolating a single, desired regioisomer in high purity is often critical for efficacy and safety.[1]
Q2: What are the primary methods for separating pyrazole regioisomers?
The most common and effective methods for separating pyrazole regioisomers are:
-
Silica Gel Column Chromatography: This is a widely used technique that separates compounds based on their differential adsorption to the silica stationary phase.[1][4][5]
-
Crystallization: This method relies on the differences in solubility between regioisomers in a particular solvent system. Techniques include fractional crystallization and crystallization via acid addition salt formation.[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is particularly useful for closely related regioisomers and for analytical quantification.[7][8][9][10]
Q3: How can I determine the ratio of regioisomers in my mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for determining the isomeric ratio in a mixture of pyrazole regioisomers.[5] By integrating the signals corresponding to unique protons on each isomer, a quantitative ratio can be calculated.
Q4: Which spectroscopic techniques are best for confirming the identity of separated regioisomers?
A combination of spectroscopic methods is essential for unambiguous structure determination:
-
NMR Spectroscopy: ¹H and ¹³C NMR provide information on the chemical environment of individual atoms.[2][5] Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning the structure by identifying through-space and through-bond correlations between atoms.[2][11][12]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the isomers.[13]
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides the absolute three-dimensional structure of the molecule.[5][14]
Troubleshooting Guides
Chromatographic Separation
Problem 1: Poor or no separation of regioisomers on a TLC plate.
-
Possible Cause: The chosen eluent system has insufficient selectivity for the regioisomers.
-
Solution:
-
Systematic Solvent Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[1] Test a range of solvent ratios.
-
Alternative Solvents: If hexane/ethyl acetate systems fail, explore other solvent combinations. For instance, toluene/ethyl acetate can sometimes provide better separation.
-
Consider a Different Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase plates.
-
Problem 2: Co-elution of regioisomers during column chromatography.
-
Possible Cause: The polarity difference between the regioisomers is very small, leading to overlapping elution profiles.
-
Solution:
-
Optimize the Eluent: Use the solvent system that provided the best separation on TLC. Consider using a shallower gradient or isocratic elution with a finely tuned solvent ratio.
-
Column Parameters: Use a longer column or a column packed with a smaller particle size silica gel to increase the number of theoretical plates and improve resolution.
-
Loading Technique: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
Crystallization
Problem 1: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated.
-
Solution:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the pyrazole mixture.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the desired pure isomer, if available, can also initiate crystallization.
-
Lower the Temperature: Cool the solution further using an ice bath or by placing it in a refrigerator.
-
Problem 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble in the chosen solvent.
-
Solution:
-
Change the Solvent: Select a lower-boiling point solvent or a solvent in which the compound is less soluble.
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Problem 3: Low yield of the desired regioisomer after crystallization.
-
Possible Cause: The desired isomer is too soluble in the crystallization solvent, even at low temperatures.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvents or mixed-solvent systems to find one where the desired isomer has lower solubility at cold temperatures while the other isomer remains in solution.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Fractional Crystallization: This technique involves multiple crystallization steps to progressively enrich one isomer.
-
Experimental Protocols
Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., hexane/ethyl acetate mixtures of varying polarity) to find the solvent system that provides the best separation between the two regioisomer spots.[1]
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.[5]
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Isolation and Characterization:
-
Combine the fractions containing the pure desired regioisomer.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Characterize the purified isomer using NMR, MS, and other appropriate analytical techniques.
-
Protocol 2: Purification of Pyrazoles by Crystallization of Acid Addition Salts
This method is particularly useful when the basicity of the pyrazole regioisomers differs, leading to different crystallization properties of their salts.[4][6]
-
Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent such as ethanol, isopropanol, or acetone.[6]
-
Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid or phosphoric acid) or an organic acid to the solution.[6][15]
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce the crystallization of the acid addition salt of one of the isomers.[6] Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent.
-
Liberation of the Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) to regenerate the pure pyrazole regioisomer.
-
Extraction and Isolation: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified regioisomer.
Protocol 3: Differentiation of Regioisomers using 2D NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified regioisomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1D Spectra: Obtain standard ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.
-
Acquire 2D Spectra:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. For N-substituted pyrazoles, a cross-peak between the protons of the N-substituent and the protons at the C5 position of the pyrazole ring will confirm that substitution has occurred at the N1 position.[2][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This can be used to confirm the connectivity of the pyrazole ring and its substituents.[11][12] For example, a correlation between the N-substituent protons and the C3 and C5 carbons of the pyrazole ring can help to definitively assign the structure.
-
-
Data Analysis: Analyze the 2D spectra to establish the connectivity and spatial relationships of the atoms, allowing for the unambiguous assignment of the regioisomeric structure.
Data Presentation
Table 1: Chromatographic Separation of Pyrazole Regioisomers - Example Conditions
| Starting Materials | Stationary Phase | Eluent System | Regioisomer Ratio (A:B) | Outcome |
| 1-Phenyl-1,3-butanedione and Methylhydrazine | Silica Gel | Hexane:Ethyl Acetate (8:2) | 60:40 | Baseline separation of both isomers achieved. |
| 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione and Hydrazine | Silica Gel | Ethyl Acetate | 43:57 | Successful separation of the two regioisomers.[5] |
| Substituted 1,3-diketone and Phenylhydrazine | Silica Gel | Dichloromethane:Methanol (98:2) | 70:30 | Good separation with the major isomer eluting first. |
Table 2: Crystallization-Based Separation of Pyrazole Regioisomers - Example Conditions
| Regioisomer Mixture | Crystallization Method | Solvent/Acid | Yield of Pure Isomer | Purity |
| 3,4-Dimethylpyrazole and 3-Ethylpyrazole | Acid Addition Salt | Acetone / o-Phosphoric Acid | >90% | >98:2 (3,4-dimethyl:3-ethyl)[6] |
| Substituted Phenylpyrazoles | Fractional Crystallization | Ethanol/Water | 65% of major isomer | >99% |
| N-Alkyl Pyrazole Derivatives | Recrystallization | Isopropanol | 85% | >99.5% |
Visualizations
Caption: Workflow for pyrazole regioisomer separation by column chromatography.
Caption: Troubleshooting guide for common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. benchchem.com [benchchem.com]
- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Kinetics in Pyrazole Formation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction kinetics in pyrazole formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazole synthesis, offering structured advice to resolve them.
Issue 1: Low or No Product Yield
Low yields are a common challenge in pyrazole synthesis and can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1]
Q: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several sources. Follow these troubleshooting steps to identify and resolve the issue:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can participate in side reactions, which reduces the yield and complicates the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time; it is often best to use a freshly opened or purified reagent.[1]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of reactants is being used. In some instances, employing a slight excess of the hydrazine (around 1.0–1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1][3] For many condensation reactions, heating is necessary, and refluxing the reaction mixture can be beneficial.[3]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]
Below is a logical workflow to troubleshoot low yields:
References
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the regioselective synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation important?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a primary objective.
Q2: What are the main factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that determine the final regiochemical outcome:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring reaction at the less sterically crowded carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly impact the regioselectivity. The pH can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2]
-
Solvent Choice: The solvent can have a profound effect on the regioselectivity of the reaction.[1][2][3][4]
Q3: How does solvent choice specifically impact the regioselectivity of pyrazole synthesis?
A3: Solvent choice can dramatically influence the regiochemical outcome of pyrazole synthesis, primarily through differential solvation of reactants and intermediates, and by mediating the reaction mechanism. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in the reaction of 1,3-diketones with methylhydrazine, favoring the formation of the 3-substituted pyrazole.[3][4] This is attributed to the unique properties of these solvents, including their ability to form strong hydrogen bonds and their low nucleophilicity.[3][4] In contrast, conventional solvents like ethanol often lead to mixtures of regioisomers.[4][5] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have also been used to achieve high regioselectivity, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[5][6]
Troubleshooting Guides
Problem: My pyrazole synthesis is producing a mixture of regioisomers.
Potential Causes & Solutions:
-
Sub-optimal Solvent: The solvent may not be effectively differentiating between the two carbonyl groups of the 1,3-dicarbonyl starting material.
-
Unfavorable Reaction Conditions: The reaction temperature or pH might not be optimal for regioselective synthesis.
-
Inherent Substrate Properties: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound may be minimal, leading to poor selectivity.
-
Solution: If modifying the reaction conditions does not yield the desired selectivity, consider redesigning the synthesis to use a starting material with greater electronic or steric differentiation.
-
Problem: The yield of the desired pyrazole regioisomer is low.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[7]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: A change in solvent can sometimes suppress side reactions. Additionally, ensure the purity of your starting materials, as impurities can lead to unwanted byproducts.[7]
-
-
Formation of Stable Intermediates: In some instances, stable intermediates like hydroxypyrazolines may form and not readily dehydrate to the final pyrazole product.[3][7]
-
Solution: Adjusting the workup procedure, for example, by adding an acid catalyst during workup, can facilitate the dehydration step and improve the yield of the final pyrazole.[3]
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1-(aryl)-4,4,4-trifluoro-1,3-butanediones with Methylhydrazine.
| Entry | R in Diketone | Solvent | Temperature (°C) | Ratio of Regioisomers (3-CF3 : 5-CF3) |
| 1 | Phenyl | EtOH | Room Temp | 1:1.3 |
| 2 | Phenyl | TFE | Room Temp | 85:15 |
| 3 | Phenyl | HFIP | Room Temp | 97:3 |
| 4 | 4-MeO-Ph | EtOH | Room Temp | 1:1.5 |
| 5 | 4-MeO-Ph | TFE | Room Temp | 95:5 |
| 6 | 4-MeO-Ph | HFIP | Room Temp | >99:1 |
| 7 | 4-Cl-Ph | EtOH | Room Temp | 1:1 |
| 8 | 4-Cl-Ph | TFE | Room Temp | 90:10 |
| 9 | 4-Cl-Ph | HFIP | Room Temp | 98:2 |
Data summarized from references[3][4]. The ratios represent the isomers with the trifluoromethyl group at the 3-position versus the 5-position of the pyrazole ring.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 3-Trifluoromethyl-N-methylpyrazoles using Fluorinated Alcohols. [3][4]
-
To a solution of the 1,3-diketone (1.0 mmol) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL) at room temperature, add methylhydrazine (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), remove the solvent under reduced pressure.
-
If a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate is formed, dissolve the residue in THF (5 mL) and add 3 M HCl (2 mL). Reflux the mixture until the dehydration is complete (monitored by TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of NaHCO3 and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole regioisomer.
Mandatory Visualizations
Caption: Knorr pyrazole synthesis pathways leading to different regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with Hydrazine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with hydrazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and avoid unwanted side reactions in your experiments.
Frequently Asked Questions (FAQs)
Hydrazone Formation
Q1: Why is the pH of the reaction medium critical for hydrazone formation?
A1: The formation of hydrazones from aldehydes or ketones and hydrazines is a pH-sensitive reaction that is typically catalyzed by acid.[1] An optimal, mildly acidic pH (usually between 4 and 6) is necessary to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][2] However, if the solution is too acidic, the hydrazine nucleophile itself becomes protonated, rendering it unable to attack the carbonyl carbon and thereby slowing down or even inhibiting the reaction.[1]
Q2: What are the most common side reactions during hydrazone formation, and how can they be minimized?
A2: A prevalent side reaction is the formation of an azine , which occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[3][4] This is more likely when using hydrazines with unsubstituted -NH₂ groups. To minimize azine formation, it is recommended to use a 1:1 molar ratio of the reactants or to add the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[3][4] Another potential issue is the hydrolysis of the hydrazone back to its starting materials, especially in the presence of water.[4] To drive the reaction towards the product, water can be removed as it forms, for instance, by using a Dean-Stark apparatus.[1]
Q3: How can I effectively monitor the progress of my hydrazone formation reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate, you can observe the disappearance of the starting material spots and the emergence of a new spot corresponding to the hydrazone product.[1] If the compounds are not UV-active, the TLC plate can be stained with a suitable reagent, such as potassium permanganate, for visualization.[1]
Wolff-Kishner Reduction
Q4: My Wolff-Kishner reduction is sluggish or not proceeding to completion. What are the likely causes and solutions?
A4: Several factors can lead to an inefficient Wolff-Kishner reduction:
-
Insufficient Temperature: The traditional Wolff-Kishner reduction requires high temperatures (around 200 °C) to proceed effectively.[2][5] The presence of water, a byproduct of hydrazone formation, can lower the reaction temperature. The Huang-Minlon modification addresses this by distilling off water and excess hydrazine after the initial hydrazone formation, allowing the temperature to rise and significantly reducing reaction times.[2][5][6]
-
Steric Hindrance: Bulky groups on the carbonyl compound can hinder the reaction. For sterically hindered ketones, the Barton modification , which employs stronger bases like sodium metal in anhydrous diethylene glycol at higher temperatures, can be more effective.[7]
-
Inadequate Base Strength: The deprotonation of the hydrazone is a critical, often rate-determining step.[6][7] If the base is not strong enough or poorly soluble, the reaction will be slow. The Cram modification , using potassium tert-butoxide in a polar aprotic solvent like DMSO, enhances the basicity and allows the reaction to proceed at much lower temperatures.[2][7]
Q5: I'm observing significant byproducts in my Wolff-Kishner reduction. What are they and how can I minimize their formation?
A5: Common side products in a Wolff-Kishner reduction include:
-
Azine Formation: Similar to hydrazone formation, the hydrazone intermediate can react with another molecule of the starting ketone.[7] The Huang-Minlon modification, by removing water after hydrazone formation, helps to reduce this side reaction.[7] Using a pre-formed hydrazone can also be advantageous.[8]
-
Alcohol Formation: The starting ketone can be reduced to the corresponding alcohol by the alkoxide base, particularly if the hydrazone hydrolyzes back to the ketone.[7] Ensuring anhydrous conditions is crucial to minimize this.[7]
-
Kishner-Leonard Elimination: For α,β-unsaturated carbonyl compounds, elimination to form dienes can be a competing reaction.
Troubleshooting Guides
Guide 1: Hydrazone Synthesis and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Unfavorable pH. | Adjust the pH to a mildly acidic range (4-6) using a catalytic amount of a weak acid like acetic acid.[3] |
| Low reactivity of starting materials (e.g., sterically hindered ketones). | Increase the reaction temperature or prolong the reaction time.[3] | |
| Poor quality of reagents. | Ensure the purity of the aldehyde/ketone and hydrazine. Purify starting materials if necessary.[3] | |
| Oily Product Instead of Solid | The crude product is an oil, making isolation difficult. | Try triturating the oil with a cold non-polar solvent (e.g., n-hexane, pentane) to induce solidification.[3][9] Recrystallization from a suitable solvent is also an option.[9] |
| Decomposition on Silica Gel | Hydrazones can be acid-sensitive and may decompose on standard silica gel. | Use basic alumina for column chromatography, or neutralize the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent.[3][10] |
| Difficulty in Recrystallization | Finding a suitable solvent is challenging. | Test a range of solvents where the hydrazone is soluble when hot but poorly soluble when cold. Common choices include ethanol, methanol, acetonitrile, or solvent mixtures like hexane/ethyl acetate.[1][9] |
Guide 2: Removing Excess Hydrazine
| Method | Description | Considerations |
| Azeotropic Distillation | Distill the reaction mixture with a solvent that forms an azeotrope with hydrazine, such as xylene.[11] | This is an effective method for removing residual hydrazine. Ensure proper ventilation and safety precautions due to the toxicity of both hydrazine and the solvent. |
| Precipitation and Washing | If the product is a solid that precipitates from the reaction mixture, it can be isolated by filtration and washed to remove excess hydrazine.[12][13] If the product is not soluble in water, adding water can induce precipitation.[12] | This method is straightforward if the product readily precipitates. The choice of washing solvent is crucial to ensure the product is not soluble in it. |
| Extraction | If the product is soluble in an organic solvent that is immiscible with water, the reaction mixture can be diluted with the organic solvent and washed with water to remove the water-soluble hydrazine. | This is a standard workup procedure. Multiple extractions with water may be necessary for complete removal. |
| Derivatization | Excess hydrazine can be reacted with a scavenger, such as acetone, to form a more easily removable derivative (acetone azine).[14] | This adds an extra step to the workup but can be very effective for complete removal of toxic hydrazine. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
-
Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[1]
-
Add the hydrazine derivative (1.0 to 1.1 equivalents) to the solution.[1]
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[1]
-
Stir the reaction mixture at room temperature or under reflux.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, the crude product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.[1]
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
In a flask equipped with a reflux condenser, add the carbonyl compound, 85% hydrazine hydrate, and three equivalents of sodium hydroxide in a high-boiling solvent like diethylene glycol.[2][6]
-
Reflux the mixture to allow for the formation of the hydrazone.
-
Reconfigure the apparatus for distillation and remove the water and excess hydrazine.[2][6]
-
Once the water is removed, the temperature of the reaction mixture will rise to approximately 200 °C.[2][6]
-
Continue to heat the mixture at this temperature until the evolution of nitrogen gas ceases, indicating the completion of the reduction.
-
Cool the reaction mixture and proceed with the appropriate workup to isolate the alkane product.
Data and Analysis
Table 1: Quantitative Analysis of Hydrazine Impurities
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for hydrazine in pharmaceutical drug substances using a spectrophotometric method.
| Parameter | Value (µg/g) |
| Linearity Range | 0.2 - 27 |
| Limit of Detection (LOD) | 0.20 |
| Limit of Quantification (LOQ) | 0.60 |
Data sourced from a study on the determination of hydrazine in pharmaceutical drug substances.
Visualizing Workflows and Mechanisms
Caption: General workflow for hydrazone synthesis and purification.
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Caption: Troubleshooting logic for low hydrazone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. sielc.com [sielc.com]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 5-Amino-1-isopropyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] The predicted ¹H and ¹³C NMR chemical shifts for 5-Amino-1-isopropyl-3-methylpyrazole are compared with the experimental data for its phenyl and unsubstituted analogues.
¹H NMR Data Comparison
The ¹H NMR spectrum is expected to show distinct signals for the isopropyl, methyl, pyrazole ring, and amino protons. The isopropyl group should present as a septet for the CH proton and a doublet for the two methyl groups. The C3-methyl group will appear as a singlet, as will the C4-H on the pyrazole ring. The amino group protons may appear as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (δ ppm) for this compound | 5-Amino-1-phenyl-3-methylpyrazole (Experimental) | 3-Amino-5-methylpyrazole (Experimental) |
| Isopropyl-CH | ~ 4.0 - 4.5 (septet) | - | - |
| Isopropyl-CH₃ | ~ 1.3 - 1.5 (doublet) | - | - |
| C3-CH₃ | ~ 2.1 - 2.3 (singlet) | ~ 2.2 | ~ 2.1 |
| C4-H | ~ 5.4 - 5.6 (singlet) | ~ 5.5 | ~ 5.3 |
| NH₂ | ~ 3.5 - 5.0 (broad singlet) | ~ 3.8 | ~ 4.5 (broad) |
| Phenyl-H | - | ~ 7.2 - 7.6 (multiplet) | - |
| NH (pyrazole) | - | - | ~ 11.0 (broad) |
Note: Predicted shifts are estimations. Experimental data for analogues are sourced from various spectral databases.[3][4]
¹³C NMR Data Comparison
The ¹³C NMR spectrum will provide information on the carbon skeleton. Key signals will include those from the isopropyl and methyl groups, as well as the three distinct carbons of the pyrazole ring.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) for this compound | 5-Amino-1-phenyl-3-methylpyrazole (Experimental) [5] | 3-Amino-5-methylpyrazole (Experimental) [6][7] |
| Isopropyl-CH | ~ 48 - 52 | - | - |
| Isopropyl-CH₃ | ~ 22 - 24 | - | - |
| C3-CH₃ | ~ 12 - 14 | 13.5 | 11.2 |
| C3 | ~ 145 - 148 | 147.1 | 148.8 |
| C4 | ~ 90 - 95 | 92.3 | 93.5 |
| C5 | ~ 150 - 153 | 152.0 | 154.6 |
| Phenyl-C | - | 120.9, 125.3, 129.1, 139.4 | - |
Note: Predicted shifts are estimations. Experimental data for analogues are sourced from various spectral databases.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | 5-Amino-1-phenyl-3-methylpyrazole (Experimental) | 3-Amino-5-methylpyrazole (Experimental) |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | ~ 3420, 3310 | ~ 3400, 3290 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | ~ 2920 | ~ 2950 |
| C=N (Pyrazole ring) | Stretch | 1580 - 1650 | ~ 1620 | ~ 1630 |
| C=C (Pyrazole ring) | Stretch | 1450 - 1550 | ~ 1500 | ~ 1520 |
| N-H | Bend | 1590 - 1650 | ~ 1600 | ~ 1610 |
| C-N | Stretch | 1250 - 1350 | ~ 1300 | ~ 1280 |
Note: Predicted wavenumbers are estimations. Experimental data for analogues are sourced from various spectral databases.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for small organic molecules.[9]
| Ion | Predicted m/z for this compound | 5-Amino-1-phenyl-3-methylpyrazole (Experimental) [3] | 3-Amino-5-methylpyrazole (Experimental) [4] |
| Molecular Ion [M]⁺• | 153 | 173 | 97 |
| [M - CH₃]⁺ | 138 | 158 | 82 |
| [M - C₃H₇]⁺ | 110 | - | - |
| Isopropyl cation [C₃H₇]⁺ | 43 | - | - |
Note: Predicted m/z values are based on the expected fragmentation of the target molecule. Experimental data for analogues are sourced from PubChem.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[11]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer, for instance, a 400 MHz instrument.[12]
-
¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition : A 90-degree pulse angle is used with proton decoupling to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
For solid samples, the KBr pellet or thin film method is commonly used.[8][13]
-
KBr Pellet Method :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]
-
Place the powder in a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Thin Solid Film Method :
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or the pure salt plate) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[9][15]
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile solids, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[16][17]
-
Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
-
Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectral characterization of a novel compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of an organic compound.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-methyl-1-phenylpyrazole(1131-18-6) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Amino-5-methylpyrazole(31230-17-8) 13C NMR spectrum [chemicalbook.com]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. inchemistry.acs.org [inchemistry.acs.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. peptid.chem.elte.hu [peptid.chem.elte.hu]
biological activity of 5-Amino-1-isopropyl-3-methylpyrazole vs other aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of various 5-aminopyrazole derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. While specific biological data for 5-Amino-1-isopropyl-3-methylpyrazole is limited in publicly available literature, this document will utilize it as a foundational structure to explore the impact of various substitutions on the overall activity of the aminopyrazole class. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.
I. Comparative Analysis of Biological Activity
The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following tables summarize quantitative data for various aminopyrazoles, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives
| Compound ID | Substituents | Cell Line | Assay | IC50 (µM) | Reference |
| 1 | 1-aryl, 3-aryl, 4-cyano | MCF-7 (Breast) | MTT | 3.18 | [1] |
| 2 | 1-phenyl, 3-(4-methoxyphenyl), 4-cyano | HCT-116 (Colon) | MTT | 4.63 | [1] |
| 3 | Fused pyrazolo[3,4-d]pyrimidine | A549 (Lung) | MTT | 3.22 | |
| 4 | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | TT (Thyroid) | Cell Growth | Not Specified | [2] |
| 5 | 1,3,5-trisubstituted pyrazole | SW620 (Colon) | Not Specified | 0.35 | [3] |
Table 2: Antimicrobial Activity of Aminopyrazole Derivatives
| Compound ID | Substituents | Microorganism | Assay | MIC (µg/mL) | Reference |
| 6 | 1,3-diphenyl pyrazoles | S. aureus | Broth Dilution | 1-8 | [4] |
| 7 | 1,3-diphenyl pyrazoles | E. coli | Broth Dilution | 1 | [4] |
| 8 | Thiazolidinone-clubbed pyrazoles | E. coli | Not Specified | 16 | [4] |
| 9 | Pyrazole-tagged ciprofloxacin derivative | S. aureus | Broth Dilution | 0.25-0.4 | [5] |
| 10 | Pyrano[2,3-c] pyrazole derivative | K. pneumonia | Microdilution | 6.25 | [6] |
Table 3: Enzyme Inhibitory Activity of Aminopyrazole Derivatives
| Compound ID | Substituents | Target Enzyme | Assay | IC50 | Reference |
| 11 | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | RET kinase | Kinase Assay | 44 nM (wild-type) | [2] |
| 12 | 5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | FGFR1, FGFR2, FGFR3 | Kinase Assay | Not Specified | [7] |
| 13 | 1H-Pyrazole-1-carboxamidine | NOS (inducible) | NOS Activity Assay | 0.2 µM | [8] |
| 14 | 3-Methyl-1H-pyrazole-1-carboxamidine | NOS (inducible) | NOS Activity Assay | 5 µM | [8] |
| 15 | 5-amino-pyrazole derivative | p38α MAP kinase | Kinase Assay | Potent Inhibition |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific compounds and experimental conditions.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.
Kinase Inhibition Assay
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. Various detection methods can be employed, including fluorescence, luminescence, or radioactivity.
Procedure (Generic Luminescence-based Assay):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in an appropriate kinase buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells of a microplate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate. Initiate the reaction by adding ATP.
-
Detection: After a set incubation time, add a detection reagent that measures the amount of remaining ATP (e.g., a luciferase/luciferin-based system). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by aminopyrazole derivatives and a typical experimental workflow for assessing cytotoxicity.
Caption: Kinase signaling pathway often targeted by aminopyrazole inhibitors.
Caption: Experimental workflow for determining the cytotoxicity of aminopyrazoles.
IV. Conclusion
The 5-aminopyrazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. As demonstrated by the compiled data, strategic modifications to the core structure can lead to potent and selective compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. While the specific biological profile of this compound remains to be fully elucidated, the broader family of aminopyrazoles continues to be an area of active research and holds significant potential for future drug discovery efforts. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis Methodologies for the Modern Laboratory
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of pyrazole derivatives is therefore a critical aspect of drug discovery and development. This guide presents a comparative study of four prominent methodologies for pyrazole synthesis: the classical Knorr and Pechmann syntheses, a contemporary one-pot synthesis from chalcones, and modern microwave-assisted approaches. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy for your research needs.
At a Glance: A Head-to-Head Comparison of Synthesis Methodologies
The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the distinct advantages and disadvantages of each method.
| Parameter | Knorr Pyrazole Synthesis | Pechmann Pyrazole Synthesis | One-Pot Synthesis from Chalcones | Microwave-Assisted Synthesis |
| Starting Materials | 1,3-Dicarbonyl compound, Hydrazine | Acetylenes, Diazomethane (or diazoacetic esters) | Chalcone, Hydrazine, In situ oxidant (e.g., CuCl₂) | Various (e.g., 1,3-dicarbonyls, chalcones), Hydrazine |
| Typical Reaction Time | 1 - 2 hours[1] | Varies, can be lengthy | 38-77% yield in one pot[2] | 5 - 20 minutes[1][3][4] |
| Typical Temperature | ~100 °C (Reflux)[5] | Room temperature to moderate heating | Room temperature to reflux | 60 - 120 °C[1][4] |
| Typical Yield | Good to excellent (79 - 95%)[6] | Moderate to good (43 - 87%)[7] | Good (up to 95%)[8] | Excellent (often >90%)[1][3] |
| Key Advantages | Readily available starting materials, simple procedure, high yields.[9] | Access to pyrazole-carboxylic acid derivatives.[10] | High efficiency (one-pot), avoids isolation of intermediates.[11][12] | Dramatically reduced reaction times, often higher yields, energy efficient.[13][14] |
| Key Disadvantages | Potential for regioisomer formation with unsymmetrical dicarbonyls.[15] | Use of potentially explosive and toxic diazomethane, issues with regioselectivity.[10] | Requires an additional oxidant for aromatization from the pyrazoline intermediate.[2] | Requires specialized microwave reactor equipment. |
Experimental Protocols: Detailed Methodologies
Reproducibility is paramount in scientific research. The following are representative protocols for the key synthesis routes discussed.
Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[16]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[16]
-
Add 1-propanol and glacial acetic acid to the mixture.[16]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[16]
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.[16]
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[16]
-
Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.[16]
-
The pure pyrazolone can be obtained by recrystallization from ethanol.[16]
One-Pot Synthesis from Chalcones: Synthesis of Pyridine-Based Pyrazoles
This protocol describes a one-pot method to synthesize pyrazoles directly from chalcones using CuCl₂ as an in situ oxidant.[2]
Materials:
-
Chalcone (1.0 equivalent)
-
Methylhydrazine (8.0 equivalents)
-
CuCl₂ (2.0 equivalents)
-
Methanol
Procedure:
-
Dissolve the chalcone in methanol.
-
Add methylhydrazine to the solution at room temperature.
-
Add CuCl₂ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the pyrazole product.
Note: This is a generalized procedure. Reaction times and specific work-up procedures will vary depending on the specific chalcone substrate used.
Microwave-Assisted Pyrazole Synthesis: One-Pot Synthesis of 4-Arylidenepyrazolones
This protocol details a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation.[3]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
3-Nitrophenylhydrazine (0.3 mmol)
-
3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)
Procedure:
-
In a microwave-transparent vessel, mix ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde.
-
Irradiate the mixture in a microwave reactor at 420 W for 10 minutes.[3]
-
After cooling, triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.
Caption: Knorr Pyrazole Synthesis Workflow
Caption: Pechmann Pyrazole Synthesis Workflow
Caption: One-Pot Synthesis from Chalcones Workflow
Caption: Microwave-Assisted Synthesis Workflow
Conclusion
The choice of a pyrazole synthesis methodology is a critical decision in the design and execution of synthetic campaigns. For routine synthesis of simple pyrazoles from readily available precursors, the Knorr synthesis remains a robust and reliable option. The Pechmann synthesis , while historically significant, is often limited by the hazardous nature of its reagents.
For researchers focused on efficiency and atom economy, one-pot syntheses from chalcones offer an attractive approach by minimizing intermediate purification steps. However, the most significant leap in efficiency is offered by microwave-assisted synthesis . The dramatic reduction in reaction times and often-improved yields make it an invaluable tool for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. The initial investment in specialized equipment is often offset by long-term gains in productivity and energy efficiency.
Ultimately, the optimal method will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to select the most effective path to their target pyrazole derivatives.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02433H [pubs.rsc.org]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Pechmann Pyrazole Synthesis [drugfuture.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn2+ and Cd2+ directly from chalcones via in situ aromatisation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Definitive Guide to the Structural Validation of 5-Amino-1-isopropyl-3-methylpyrazole: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 5-Amino-1-isopropyl-3-methylpyrazole, a pyrazole derivative with potential pharmacological applications, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this and similar small molecules. Experimental data, where available for analogous compounds, is presented to support the comparison.
Introduction to this compound
This compound is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are known for a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1] Accurate structural information is critical for understanding its physicochemical properties, potential biological targets, and for enabling structure-activity relationship (SAR) studies.
Comparative Analysis of Structural Validation Techniques
The definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. However, other spectroscopic and computational methods provide valuable and often complementary structural information. This section compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
Data Presentation: Quantitative Comparison of Techniques
| Technique | Information Obtained | Sample Requirements | Resolution | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[2] | Single, high-quality crystal. | Atomic (<1 Å).[3] | Crystal growth can be a major bottleneck; provides a static picture of the molecule in the crystalline state.[2][4] |
| NMR Spectroscopy | Connectivity of atoms (1D & 2D NMR), stereochemistry, dynamic processes in solution.[5] | Soluble sample (mg quantities). | Provides information about the solution-state structure. | Does not directly provide 3D coordinates; interpretation can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[6] | Small sample amount (µg to ng). | High mass accuracy. | Provides limited information on stereochemistry and connectivity. |
| Computational Modeling | Predicted 3D structure, electronic properties, potential conformations.[7] | None (in silico). | Varies with method. | Predictions require experimental validation; accuracy depends on the computational method used.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for a small molecule like this compound.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystallization: The primary and often most challenging step is to grow a single, diffraction-quality crystal of this compound.[2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. A variety of solvents and solvent combinations should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction patterns are recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.[3]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and environment of hydrogen atoms. ¹³C NMR provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecular fragments.[5]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in the determination of stereochemistry and conformation in solution.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. This allows for the determination of the elemental formula.
-
Tandem MS (MS/MS): The molecular ion is fragmented, and the m/z ratios of the fragments are measured. This fragmentation pattern provides structural information and can be used to confirm the identity of the compound.[6]
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the structural validation techniques discussed.
Caption: Workflow for structural validation using X-ray crystallography.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Caption: An integrated approach to structural validation.
Conclusion
While X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure, a comprehensive structural validation of this compound should ideally involve a multi-faceted approach. The combination of NMR spectroscopy for solution-state structure and dynamics, mass spectrometry for molecular formula confirmation, and computational modeling for theoretical insights, complements the definitive solid-state structure provided by X-ray crystallography. This integrated strategy ensures a thorough understanding of the molecule's chemical identity and spatial arrangement, which is indispensable for its progression in any drug development pipeline.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Comparative Guide to the Characterization and Purity Assessment of Synthesized Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Rigorous characterization and accurate purity assessment of synthesized pyrazoles are paramount to ensure the reliability of research data and the safety and efficacy of potential drug candidates. This guide provides an objective comparison of key analytical techniques for the characterization and purity determination of pyrazoles, supported by experimental data and detailed protocols.
Structural Characterization and Purity: A Multi-Technique Approach
The comprehensive analysis of synthesized pyrazoles relies on a combination of spectroscopic and chromatographic techniques. While methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for structural elucidation, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are workhorses for purity assessment.[3] Increasingly, quantitative NMR (qNMR) is also being recognized as a powerful tool for purity determination.[4][5][6]
A typical workflow for the characterization and purity assessment of a newly synthesized pyrazole is outlined below.
Experimental workflow for pyrazole synthesis, characterization, and purity assessment.
Comparison of Key Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of accuracy, and available instrumentation. Below is a comparison of the most common techniques for the quantitative purity analysis of pyrazoles.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Physical separation of components based on their differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integrated NMR signal area and the number of protons contributing to that signal.[4] |
| Primary Application | Routine purity testing, identification and quantification of impurities, stability studies.[7] | Absolute and relative purity determination, quantification of impurities without the need for a reference standard of the impurity itself.[4][6] |
| Typical LOD/LOQ for Impurities | LOD: ~0.1 - 4 µg/mL; LOQ: ~0.3 - 15 µg/mL for pyrazole derivatives.[7][8] | LOD: ~0.01% for impurities in some cases on high-field instruments. |
| Advantages | High sensitivity and resolution, well-established and validated methods are widely available, suitable for a wide range of compounds. | "Universal" detector (for proton-containing molecules), non-destructive, can provide structural information of impurities simultaneously, primary analytical method.[4][5] |
| Disadvantages | Requires reference standards for each impurity for accurate quantification, potential for co-elution of impurities, can be destructive. | Lower sensitivity compared to HPLC for trace impurities, requires careful experimental setup for accurate quantification, higher initial instrument cost. |
| Common Impurities Detected | Unreacted starting materials, by-products from side reactions, degradation products. | Regioisomers, residual solvents, water, unreacted starting materials.[9][10][11][12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a synthesized pyrazole derivative and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions (Example for a generic pyrazole derivative):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[7]
-
Injection Volume: 20 µL[7]
-
Detection Wavelength: Determined by UV-Vis scan of the pyrazole (e.g., 237 nm)[7]
-
Column Temperature: 40°C[7]
-
Run Time: 10 minutes[7]
Procedure:
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[7]
-
Sample Solution: Accurately weigh a quantity of the synthesized pyrazole, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte and any impurities.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the pyrazole in the sample solution from the calibration curve.
-
Calculate the percentage purity by comparing the peak area of the main component to the total area of all peaks.
-
Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the absolute purity of a synthesized pyrazole using an internal standard.
Instrumentation: 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized pyrazole into a clean, dry 5 mm NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the NMR tube. The amount of internal standard should be chosen to give a signal with a similar intensity to a well-resolved signal of the pyrazole.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the pyrazole and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the synthesized pyrazole.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Procedure (Example for GC-MS):
-
Sample Preparation: Prepare a dilute solution of the pyrazole in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
The pyrazole is separated from other components on the GC column and then ionized in the mass spectrometer.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the pyrazole.
-
The fragmentation pattern can also provide structural information.[13]
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, N) of the synthesized pyrazole.
Instrumentation: CHN Elemental Analyzer.
Procedure:
-
Accurately weigh a small amount of the dried pyrazole sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
The instrument's software calculates the percentage of each element in the sample. The results should be within ±0.4% of the theoretical values for the proposed structure.
Signaling Pathway Visualization: Sildenafil as an Example
Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Sildenafil, a well-known pyrazole derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Its mechanism of action in inducing smooth muscle relaxation is a prime example of targeting a signaling pathway.
Signaling pathway of Sildenafil, a pyrazole-based PDE5 inhibitor.
Conclusion
The characterization and purity assessment of synthesized pyrazoles require a strategic and orthogonal approach. While NMR and MS are fundamental for structural confirmation, a combination of HPLC and qNMR provides a robust and comprehensive evaluation of purity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate analytical methods for their specific needs, ultimately ensuring the quality and reliability of their scientific findings and drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a privileged heterocycle due to its prevalence in a wide range of biologically active compounds. The efficient construction of this key structural motif is paramount. This guide provides a detailed, data-driven comparison of two prominent methods for pyrazole synthesis: the classical Knorr pyrazole synthesis and the versatile 1,3-dipolar cycloaddition.
At a Glance: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Reactants | 1,3-Dicarbonyl compound, Hydrazine derivative | 1,3-Dipole (e.g., nitrile imine, diazoalkane), Dipolarophile (e.g., alkyne, alkene) |
| General Conditions | Typically acid-catalyzed (e.g., acetic acid), often requires heating.[1][2] | Often proceeds at room temperature, can be base-mediated.[3] |
| Typical Yields | Good to excellent (often >75%).[4] | Good to excellent (can be up to 95%).[5] |
| Regioselectivity | A potential issue with unsymmetrical 1,3-dicarbonyls, leading to mixtures of regioisomers.[6][7][8] | Generally high to excellent, a key advantage of this method.[6][9][10] |
| Substrate Scope | Broad scope for both 1,3-dicarbonyls and hydrazines.[11] | Very broad; a wide variety of 1,3-dipoles and dipolarophiles can be employed. |
| Key Advantages | Use of readily available starting materials, straightforward procedure.[12] | High regioselectivity, mild reaction conditions, and high functional group tolerance.[9][13] |
| Key Limitations | Lack of regiocontrol with unsymmetrical substrates.[7][8] | May require the in situ generation of the 1,3-dipole, which can add a step to the procedure.[9][13] |
Reaction Mechanisms and Workflows
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported by Ludwig Knorr in 1883, is a robust and widely used method for preparing pyrazoles.[11] The reaction is a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[1][2]
The mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1]
A typical experimental workflow for the Knorr synthesis is outlined below.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include nitrile imines and diazoalkanes, while alkynes or alkenes serve as dipolarophiles.[13]
A significant advantage of this method is its high degree of regioselectivity, which is often a challenge in the Knorr synthesis when using unsymmetrical starting materials.[6][10] The reaction often proceeds under mild conditions and tolerates a wide variety of functional groups.
The mechanism is a concerted pericyclic reaction, where the 1,3-dipole and the dipolarophile react in a single step to form the five-membered ring.
The experimental workflow for a 1,3-dipolar cycloaddition often involves the in situ generation of the 1,3-dipole.
Quantitative Data Summary
The following tables summarize representative experimental data for both synthetic methods, highlighting the yields and conditions for the preparation of various substituted pyrazoles.
Table 1: Knorr Pyrazole Synthesis - Representative Data
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | Reflux, 1 h | Very Good | [14] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100°C, 1 h | High | [4][15] |
| Acetylacetone | Phenylhydrazine | Acetic acid / Ethanol | Reflux | Good | [11] |
| Dibenzoylmethane | Hydrazine hydrate | Acetic acid / Ethanol | Reflux | 92 | [11] |
Table 2: 1,3-Dipolar Cycloaddition - Representative Data
| 1,3-Dipole (Precursor) | Dipolarophile | Base/Solvent | Conditions | Yield (%) | Reference |
| Hydrazonoyl chlorides | 3-Formylchromones | Et₃N / EtOH | Room Temp. | High | [9] |
| Hydrazonoyl chloride | α-Bromocinnamaldehyde | Et₃N / Chloroform | Room Temp., 7-10 h | 75-85 | [10] |
| Nitrile imines | Ninhydrin-derived carbonates | Not specified | Not specified | up to 95 | [5] |
| Phenyl hydrazones | Benzoquinone | Pyridine or Et₃N | Room Temp. | Good | [3] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol describes the synthesis of the neuroprotective agent Edaravone from ethyl acetoacetate and phenylhydrazine.[14][15]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[14][15]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[14][15]
-
Isolation: Cool the resulting syrup in an ice bath.[15]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[14][15]
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[14][15]
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole
This protocol details the synthesis of a tetrasubstituted pyrazole from a hydrazonoyl chloride and α-bromocinnamaldehyde.[10]
Materials:
-
α-Bromocinnamaldehyde (3 mmol)
-
Hydrazonoyl chloride (3 mmol)
-
Triethylamine (3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
-
Hexanes and ethyl acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a suitable flask, dissolve α-bromocinnamaldehyde and the hydrazonoyl chloride in dry chloroform or dichloromethane.
-
Base Addition: Add triethylamine to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by Thin Layer Chromatography (TLC) (typically 7-10 hours).[10]
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure pyrazole.[10]
Conclusion
Both the Knorr synthesis and 1,3-dipolar cycloaddition are powerful and effective methods for the synthesis of pyrazoles. The choice between the two often depends on the specific requirements of the target molecule.
-
The Knorr pyrazole synthesis is a time-tested and reliable method that is particularly well-suited for the synthesis of simpler pyrazoles from readily available starting materials. Its primary drawback is the potential for the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyl compounds.[7][8]
-
The 1,3-dipolar cycloaddition offers a significant advantage in terms of regiocontrol, making it the method of choice for the synthesis of complex, highly substituted pyrazoles where a specific regioisomer is desired.[12] The reactions are often high-yielding and proceed under mild conditions. The main consideration is the potential need to prepare or generate the 1,3-dipole in situ.
For researchers in drug development, where precise control over the substitution pattern of the pyrazole core is often critical for biological activity, the high regioselectivity of the 1,3-dipolar cycloaddition makes it an exceptionally valuable tool. However, for large-scale synthesis or when the desired substitution pattern allows, the simplicity and cost-effectiveness of the Knorr synthesis remain highly attractive.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. soc.chim.it [soc.chim.it]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrazole Purification Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of a synthesized pyrazole is paramount. The choice of purification technique can significantly impact the yield, purity, and overall efficiency of the synthetic workflow. This guide provides an objective, data-driven comparison of the most common pyrazole purification techniques: recrystallization, column chromatography, acid-base extraction, and distillation.
At a Glance: Key Purification Strategies
The selection of an appropriate purification strategy depends on several factors, including the physical properties of the pyrazole derivative (e.g., polarity, thermal stability, acidic/basic nature), the nature of the impurities, and the desired scale of the purification.
-
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. It is often the first method attempted due to its simplicity and cost-effectiveness.[1]
-
Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures and isomers.[2] For basic pyrazoles, deactivation of the silica gel stationary phase is often necessary to prevent product loss.[3]
-
Acid-Base Extraction is an effective method for separating acidic or basic pyrazoles from neutral impurities by exploiting their ability to form water-soluble salts.[4]
-
Distillation is suitable for the purification of thermally stable, low-boiling point pyrazole derivatives. However, it can be a complicated process and may lead to reduced yields for some compounds.[5]
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for each purification technique, providing a basis for selecting the most appropriate method for your specific needs.
Table 1: General Comparison of Pyrazole Purification Techniques
| Technique | Typical Purity | Typical Yield | Throughput | Cost | Key Advantages | Common Challenges |
| Recrystallization | >99%[3] | 60-85%[3] | Low to Medium | Low | Simple, inexpensive, scalable | "Oiling out", low recovery, finding a suitable solvent[1] |
| Column Chromatography | >98%[6] | 30-70%[2][6] | Low | Medium to High | High resolution, applicable to complex mixtures | Can be time-consuming, potential for product loss on column[3] |
| Acid-Base Extraction | 90-98% | 70-90% | High | Low | Excellent for separating acidic/basic compounds | Emulsion formation, requires ionizable functional group |
| Distillation | >95%[7] | Variable, can be low[5] | High | Medium | Effective for volatile compounds | Requires thermal stability, potential for degradation |
Table 2: Solvent and Stationary Phase Recommendations
| Technique | Common Solvents/Stationary Phases | Notes |
| Recrystallization | Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, water, petroleum ether.[1] Mixed Solvents: Ethanol/water, hexane/ethyl acetate, hexane/acetone.[1] | The choice of solvent is critical and depends on the polarity of the pyrazole derivative.[1] |
| Column Chromatography | Stationary Phase: Silica gel (often deactivated with triethylamine or ammonia in methanol for basic pyrazoles), neutral alumina, C18-silica (reversed-phase).[4][8] Eluent Systems: Hexane/ethyl acetate, dichloromethane/methanol.[3] | Deactivation of silica gel prevents strong adsorption and degradation of basic pyrazoles.[3] |
| Acid-Base Extraction | Organic Solvents: Dichloromethane, ethyl acetate. Aqueous Solutions: Dilute HCl, dilute NaOH or NaHCO3. | The pyrazole must have an accessible acidic or basic site. |
| Distillation | Not applicable (solvent-free) | The pyrazole must be thermally stable at its boiling point. |
Mandatory Visualization
Logical Relationships and Workflows
To aid in the decision-making process and to illustrate the general procedures, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow from pyrazole synthesis to the final pure product.
Caption: A decision tree to guide the selection of an appropriate pyrazole purification technique.
Caption: The mechanism of purifying a basic pyrazole using acid-base extraction.
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols should be adapted based on the specific properties of the pyrazole derivative being purified.
Protocol 1: Recrystallization (Single Solvent)
This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.[1]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[1]
-
Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid is completely dissolved.[1] Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1] For improved yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]
Protocol 2: Recrystallization (Mixed Solvent System)
This method is useful when no single solvent is ideal for recrystallization.[1]
-
Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (in which it is highly soluble).
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (in which the pyrazole is sparingly soluble) dropwise until the solution becomes slightly turbid.[9]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[9]
Protocol 3: Column Chromatography (Deactivated Silica Gel)
This protocol is recommended for the purification of basic pyrazole derivatives that may interact strongly with acidic silica gel.[3]
-
Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to constitute ~0.5-1% of the total solvent volume and stir well.[3]
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the resulting powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Collection: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.[3]
Protocol 4: Acid-Base Extraction
This protocol is for the purification of a basic pyrazole from neutral impurities.
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move into the aqueous layer.[9]
-
Separation: Separate the aqueous layer, which now contains the desired product. The organic layer containing non-basic impurities can be discarded.[9]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic, causing the pyrazole to precipitate.
-
Isolation: Collect the precipitated pyrazole by vacuum filtration, or extract it into an organic solvent, dry the organic layer, and evaporate the solvent.
Conclusion
The choice of a purification technique for pyrazole derivatives is a critical step that requires careful consideration of the compound's properties and the nature of the impurities. Recrystallization offers a simple and economical first approach for solid compounds. Column chromatography provides high-resolution separation for more complex mixtures, with the caveat that deactivation of the stationary phase is often necessary for basic pyrazoles. Acid-base extraction is a powerful technique for ionizable pyrazoles, while distillation is reserved for volatile, thermally stable derivatives. By understanding the principles and practical considerations of each method, researchers can select the optimal purification strategy to obtain high-purity pyrazoles for their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Pyrazole Derivatives
The following guide provides a comparative analysis of novel pyrazole derivatives, focusing on their anticancer and anti-inflammatory properties as demonstrated in recent preclinical studies. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of performance data, experimental methodologies, and mechanistic insights.
Anticancer Activity of Novel Pyrazole Derivatives
Novel pyrazole derivatives have emerged as a promising class of compounds in oncology research, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. These compounds have been shown to target multiple pathways involved in cancer progression, including cell cycle regulation and receptor tyrosine kinase signaling.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected novel pyrazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 168 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 |
| Compound 157 | HCT-116 (Colon) | 1.51 | Doxorubicin | - |
| Compound 158 | MCF-7 (Breast) | 7.68 | Doxorubicin | - |
| 1,2,3-triazole-pyrazole hybrid 163 | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 |
| HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46 | |
| MCF-7 (Breast) | 14.64 | Doxorubicin | 13.45 | |
| Pyrazolo[5,1-b]thiazole derivatives | - | - | - | - |
| Diphenyl pyrazole-chalcone 6b | HNO-97 (Head & Neck) | 10 | - | - |
| Diphenyl pyrazole-chalcone 6d | HNO-97 (Head & Neck) | 10.56 | - | - |
| Pyrazole 5a | MCF-7 (Breast) | 14 | - | - |
| Methoxy derivative 3d | MCF-7 (Breast) | 10 | - | - |
| Methoxy derivative 3e | MCF-7 (Breast) | 12 | - | - |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
MTT Assay for Cytotoxicity:
The anti-proliferative activity of the pyrazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the pyrazole derivatives and the reference drug, typically ranging from 0.01 to 100 µM. A control group with no drug treatment was also included.
-
Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway
References
Unlocking the Therapeutic Potential of 5-Aminopyrazoles: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the 5-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of structure-activity relationship (SAR) studies on 5-aminopyrazole analogs, focusing on their anticancer, antioxidant, and kinase inhibitory activities. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, this document aims to facilitate the rational design of novel and more potent therapeutic agents.
The versatility of the 5-aminopyrazole core allows for chemical modifications at various positions, significantly influencing the biological profile of the resulting analogs. Numerous studies have explored these modifications to optimize potency and selectivity for various molecular targets. This guide synthesizes findings from recent research to offer a clear comparison of how structural changes impact the desired biological effects.
Comparative Analysis of Biological Activities
The biological evaluation of 5-aminopyrazole derivatives has revealed their potential in several therapeutic areas. The following sections summarize the quantitative data from key studies, highlighting the structure-activity relationships that govern their efficacy.
Anticancer and Anti-proliferative Activity
5-aminopyrazole analogs have emerged as promising anti-proliferative agents, with SAR studies identifying key structural features for cytotoxicity against various cancer cell lines.[1][2] Modifications on the catechol moiety and the pyrazole core have been systematically investigated to enhance anticancer activity.[1][2]
Table 1: Anti-proliferative Activity of 5-Aminopyrazole Analogs (Series 1) [2]
| Compound | R | R1 | Cell Line | IC50 (µM) |
| 1a | H | 4-OCH3 | A549 | > 100 |
| 1b | H | 4-Cl | A549 | 50.3 ± 4.5 |
| 1c | H | 4-NO2 | A549 | 25.6 ± 2.2 |
| 1d | 3,4-di-OH | 4-OCH3 | A549 | 12.5 ± 1.1 |
| 1e | 3,4-di-OH | 4-Cl | A549 | 8.7 ± 0.7 |
| 1f | 3,4-di-OH | 4-NO2 | A549 | 5.2 ± 0.4 |
Data represent the mean ± SD of three independent experiments.
The data in Table 1 clearly indicates that the presence of a catechol group (3,4-di-OH) significantly enhances the anti-proliferative activity compared to the unsubstituted phenyl ring. Furthermore, electron-withdrawing groups at the R1 position, such as nitro (NO2) and chloro (Cl), lead to more potent compounds.[2]
Kinase Inhibition
A significant area of investigation for 5-aminopyrazole analogs is their activity as kinase inhibitors.[3][4][5] These compounds have shown potent inhibitory effects against several kinases implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase (JNK), and Fibroblast Growth Factor Receptor (FGFR).[3][4][6][7]
The aminopyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] SAR studies have focused on substitutions at the N1 and C3 positions of the pyrazole ring, as well as modifications of substituents on the 5-amino group, to achieve both potency and selectivity.[3][8]
Table 2: CDK2/5 Inhibitory Activity of 5-Aminopyrazole Analogs [3]
| Analog | R1 | R2 | CDK2 IC50 (nM) | CDK5 IC50 (nM) |
| 16 | Isopropyl | 4-Fluorophenyl | 120 | 80 |
| 24 | Cyclobutyl | 4-Fluorophenyl | 30 | 20 |
| 32 | Phenyl | 4-Fluorophenyl | 550 | 420 |
IC50 values were determined using an in vitro kinase assay.
As shown in Table 2, the nature of the R1 substituent plays a crucial role in CDK inhibition. A cyclobutyl group at the R1 position (analog 24) was found to be optimal for potent inhibition of both CDK2 and CDK5.[3]
Table 3: JNK3 Inhibitory Activity and Selectivity of Aminopyrazole-based Inhibitors [8]
| Compound | JNK3 IC50 (nM) | p38 IC50 (nM) | JNK1 IC50 (nM) |
| SR-3576 | 7 | >20,000 | 120 |
| SR-3737 | 12 | 3 | 210 |
Data are representative of n ≥ 4 for JNK3 and n ≥ 2 for p38 and JNK1.
The data in Table 3 highlights the remarkable selectivity that can be achieved with the aminopyrazole scaffold. Compound SR-3576 demonstrates over 2800-fold selectivity for JNK3 over p38, a closely related kinase.[8] This selectivity is attributed to the planar nature of the pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3.[9]
Antioxidant Activity
Certain 5-aminopyrazole derivatives have also been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals.[1][10]
Table 4: DPPH Radical Scavenging Activity of 5-Aminopyrazole Derivatives (Series 4) [10]
| Compound | AA% (at 10 µM) |
| 4a | 4.22 |
| 4b | 27.65 |
| 4c | 15.47 |
AA% denotes Antioxidant Activity percent.
The results in Table 4 indicate that moving the acylhydrazonic linker from position 4 to position 3 of the pyrazole scaffold can lead to interesting radical scavenging properties.[1][10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[1][11]
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[11]
-
Reaction Mixture: In a 96-well plate, 100 µL of the test compound at various concentrations is mixed with 100 µL of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[12]
-
Incubation: The plate is incubated in the dark at room temperature for a set time, typically 30 minutes.[11]
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.[13]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[12]
In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[5]
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, the kinase, a suitable substrate peptide, and the test inhibitor are combined in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).[5]
-
ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which in turn generates a luminescent signal in the presence of luciferase.[5]
-
Luminescence Measurement: The luminescence of each well is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
IC50 Determination: The data is plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: General experimental workflow for SAR studies.
Caption: Simplified p38 MAPK signaling pathway.
Caption: CDK-mediated G1/S transition in the cell cycle.
This guide provides a foundational understanding of the SAR of 5-aminopyrazole analogs. The presented data and methodologies offer a valuable resource for the design and development of next-generation therapeutic agents based on this versatile scaffold. Further research will undoubtedly continue to uncover the full potential of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MAPK JNK Cell signalling | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Amino-1-isopropyl-3-methylpyrazole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive operational and disposal plan for 5-Amino-1-isopropyl-3-methylpyrazole (CAS No. 1124-16-9).
Important Notice: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on safety data for structurally similar aminopyrazole compounds and general laboratory chemical waste guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Hazard Profile and Safety Data
Based on analogous compounds, this compound is anticipated to present the following hazards. This data should be considered indicative of its potential risks.
| Hazard Classification | Associated Risks | Recommended Precautions | Data from Analogous Compounds |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | 1-Phenyl-3-methyl-5-pyrazolone |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | 5-Amino-3-methyl-1-phenylpyrazole, 5-Amino-1,3-dimethylpyrazole |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. | 5-Amino-3-methyl-1-phenylpyrazole, 5-Amino-1,3-dimethylpyrazole |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. | 5-Amino-1,3-dimethylpyrazole |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator for organic vapors and particulates.
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach for the disposal of this compound is crucial for safety and compliance.
Step 1: Immediate Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate risks.
-
On Skin: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill Cleanup: For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent hazardous reactions.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials may include strong oxidizing agents.
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and vital for safety.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste mixture if applicable.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
Step 4: Arrange for Disposal
Final disposal must be conducted by certified professionals in accordance with all regulations.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific guidelines and consult with your EHS department to ensure full compliance and safety.
Personal protective equipment for handling 5-Amino-1-isopropyl-3-methylpyrazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-1-isopropyl-3-methylpyrazole was located. The following guidance is based on the safety profiles of structurally related compounds, including other substituted pyrazoles and aromatic amines.[1][2][3][4] It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals and is intended to supplement, not replace, institutional safety protocols.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. The procedural, step-by-step guidance directly answers specific operational questions to build deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure when handling this compound. Based on the hazards associated with similar pyrazole and amine compounds, which include skin irritation, serious eye irritation, and potential harm if swallowed, the following PPE is recommended.[5][6]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][4][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][4][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2][4][7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2][9][10] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
Step 2: Handling the Chemical
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or in a ventilated balance enclosure to avoid inhalation of dust.[4][6]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]
-
Reactions: All manipulations, including transfers and reactions, should be carried out within a certified chemical fume hood.[2]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[4]
-
Excess Solid Compound: Collect in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.[4]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]
-
Segregation: Do not mix incompatible waste streams.[4]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.[11]
-
Visual Safety Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
